molecular formula C16H26N2 B135294 (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine CAS No. 147769-93-5

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Cat. No.: B135294
CAS No.: 147769-93-5
M. Wt: 246.39 g/mol
InChI Key: CARYLRSDNWJCJV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a useful research compound. Its molecular formula is C16H26N2 and its molecular weight is 246.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARYLRSDNWJCJV-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C1=CC=CC=C1N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163796
Record name 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147769-93-5
Record name (αS)-α-(2-Methylpropyl)-2-(1-piperidinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147769-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147769935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Methyl-1-(2-piperidinophenyl)-1-butylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYL-1-(2-PIPERIDINOPHENYL)-1-BUTYLAMINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRF24F0TA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine: Synthesis, Properties, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a chiral amine of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of the antidiabetic drug Repaglinide. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and the biological context of its application in the development of Repaglinide. The mechanism of action of Repaglinide is also elucidated to provide a complete picture for drug development professionals.

Chemical Structure and Properties

This compound is a molecule characterized by a phenyl ring substituted with a piperidinyl group and a chiral butan-1-amine side chain. The "(S)" designation indicates the stereochemistry at the chiral center of the butan-1-amine moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
IUPAC Name(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine[1][2]
Molecular FormulaC16H26N2[1][2][3]
Molecular Weight246.39 g/mol [1][2][3]
CAS Number147769-93-5[1][4]
Canonical SMILESCC(C)C--INVALID-LINK--N[1][2]
Density (Predicted)0.990 ± 0.06 g/cm³[5]
Boiling Point (Predicted)370.5 ± 25.0 °C[5]
pKa (Predicted)10.20 ± 0.10[5]
Storage ConditionsUnder inert gas (nitrogen or Argon) at 2–8 °C[5]

Experimental Protocols for Synthesis

The synthesis of this compound is a multi-step process that is crucial for the large-scale production of Repaglinide.[5][6][7] The following is a representative synthetic workflow based on published literature.

Synthetic Workflow:

G cluster_0 Synthesis of this compound start 2-Fluorobenzonitrile step1 Nucleophilic Aromatic Substitution with Piperidine start->step1 intermediate1 2-(Piperidin-1-yl)benzonitrile step1->intermediate1 step2 Grignard Reaction with Isobutylmagnesium Bromide intermediate1->step2 intermediate2 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one step2->intermediate2 step3 Reductive Amination or Asymmetric Reduction intermediate2->step3 intermediate3 Racemic or Enantioenriched Amine step3->intermediate3 step4 Chiral Resolution with a Resolving Agent intermediate3->step4 product This compound step4->product

Caption: Synthetic workflow for the preparation of the target molecule.

Detailed Methodology:

A common synthetic route starts from 2-fluorobenzonitrile and involves a nucleophilic aromatic substitution, followed by a Grignard reaction and subsequent reduction and resolution.[8][9]

Step 1: Synthesis of 2-(Piperidin-1-yl)benzonitrile

  • Reaction: 2-Fluorobenzonitrile is reacted with an excess of piperidine at elevated temperatures.

  • Procedure: A mixture of 2-fluorobenzonitrile and piperidine is heated under reflux. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or GC). Upon completion, the excess piperidine is removed by distillation. The resulting residue, containing 2-(piperidin-1-yl)benzonitrile, is then purified, often through crystallization or chromatography.

Step 2: Synthesis of 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one

  • Reaction: The nitrile group of 2-(piperidin-1-yl)benzonitrile is converted to a ketone via a Grignard reaction with isobutylmagnesium bromide.

  • Procedure: A solution of isobutylmagnesium bromide in an ethereal solvent (such as THF or diethyl ether) is prepared. To this Grignard reagent, a solution of 2-(piperidin-1-yl)benzonitrile is added dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete. The reaction is then quenched by the addition of an aqueous acidic solution (e.g., ammonium chloride). The organic layer is separated, washed, dried, and concentrated to yield the crude ketone, which can be purified by distillation or chromatography.

Step 3: Synthesis of (±)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

  • Reaction: The ketone is converted to the corresponding racemic amine via reductive amination or direct reduction of an intermediate oxime.

  • Procedure (Reductive Amination): The ketone is reacted with an ammonia source in the presence of a reducing agent such as sodium borohydride or through catalytic hydrogenation.

  • Procedure (via Oxime): The ketone is first reacted with hydroxylamine to form the oxime. The oxime is then reduced to the amine using a reducing agent like NiCl2-NaBH4 or through catalytic hydrogenation, which is considered a more environmentally friendly method.[9]

Step 4: Chiral Resolution of this compound

  • Reaction: The racemic amine is resolved into its enantiomers using a chiral resolving agent, such as L-(+)-tartaric acid or another suitable chiral acid.

  • Procedure: The racemic amine is dissolved in a suitable solvent and treated with a solution of the chiral resolving agent. The diastereomeric salt of the desired (S)-enantiomer will preferentially crystallize out of the solution. The salt is then collected by filtration and treated with a base to liberate the free (S)-amine. The optical purity of the final product is confirmed using chiral HPLC.

Biological Context and Signaling Pathway of Repaglinide

While this compound is a synthetic intermediate, its significance lies in its use for the synthesis of Repaglinide, a potent oral antidiabetic drug.[8][9] Understanding the mechanism of action of Repaglinide is therefore crucial for researchers in drug development. Repaglinide belongs to the meglitinide class of insulin secretagogues and is used to manage type 2 diabetes mellitus.[1][10]

Mechanism of Action of Repaglinide:

Repaglinide lowers blood glucose levels by stimulating insulin release from pancreatic β-cells.[6] This action is dependent on the presence of functioning β-cells. The signaling pathway is as follows:

  • Binding to SUR1: Repaglinide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel on the pancreatic β-cell membrane.[10]

  • KATP Channel Closure: This binding event leads to the closure of the KATP channels.[6]

  • Membrane Depolarization: The closure of KATP channels prevents the efflux of potassium ions, leading to a depolarization of the β-cell membrane.

  • Calcium Influx: The change in membrane potential causes voltage-gated calcium channels to open, resulting in an influx of calcium ions into the cell.[1]

  • Insulin Exocytosis: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, leading to the release of insulin into the bloodstream.[1]

This process is glucose-dependent, meaning that insulin release is diminished at low glucose concentrations, which can reduce the risk of hypoglycemia compared to some other insulin secretagogues.[6]

Signaling Pathway of Repaglinide:

G cluster_0 Repaglinide Mechanism of Action in Pancreatic β-Cell repaglinide Repaglinide sur1 Binds to SUR1 subunit of ATP-sensitive K+ channel repaglinide->sur1 k_channel Closure of K+ Channel sur1->k_channel depolarization Membrane Depolarization k_channel->depolarization ca_channel Opening of Voltage-Gated Ca2+ Channels depolarization->ca_channel ca_influx Increased Intracellular Ca2+ ca_channel->ca_influx insulin_release Insulin Exocytosis ca_influx->insulin_release

Caption: Signaling pathway of Repaglinide in pancreatic β-cells.

Conclusion

This compound is a vital chiral building block in the pharmaceutical industry, indispensable for the synthesis of Repaglinide. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and the essential biological context of its end-product. For researchers and professionals in drug development, a thorough understanding of such key intermediates is fundamental to the innovation and optimization of therapeutic agents. The provided experimental outlines and pathway diagrams serve as a valuable resource for further research and development in the field of antidiabetic therapies.

References

An In-depth Technical Guide to the Synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, a key chiral intermediate in the synthesis of the antidiabetic drug Repaglinide. Two primary synthesis routes are detailed: a classical multi-step approach commencing with o-fluorobenzaldehyde and an optimized one-pot process. This document outlines detailed experimental methodologies, presents quantitative data in structured tables for comparative analysis, and includes visual representations of the synthetic routes using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and optimization of synthetic routes for active pharmaceutical ingredients (APIs).

Introduction

This compound is a critical chiral building block in the manufacture of Repaglinide. The stereochemistry at the benzylic position is crucial for the pharmacological activity of the final drug substance. Consequently, the development of efficient and stereoselective synthetic methods for this intermediate is of significant importance. This guide explores two prominent synthetic strategies, highlighting improvements in reaction conditions, yields, and stereochemical control.

Synthesis Pathways

Two principal pathways for the synthesis of this compound have been reported in the literature.

Pathway A: Multi-step Synthesis from o-Fluorobenzaldehyde

This classical approach involves a sequence of reactions starting from o-fluorobenzaldehyde, as depicted below. A significant improvement in this pathway is the final reduction step, where catalytic hydrogenation is employed to circumvent the issues of low yield and impurity formation associated with chemical reducing agents like NiCl₂-NaBH₄.[1]

Multi-step Synthesis A o-Fluorobenzaldehyde B 1-(2-Fluorophenyl)-3-methylbutan-1-ol A->B 1. Isobutylmagnesium bromide 2. H₃O⁺ C 1-(2-Fluorophenyl)-3-methylbutan-1-one B->C Oxidation (e.g., PCC, NaOCl) D 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one C->D Piperidine, K₂CO₃ E 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oxime D->E Hydroxylamine hydrochloride F rac-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine E->F Catalytic Hydrogenation (e.g., H₂, Pd/C) G This compound F->G Resolution with N-acetyl-L-glutamic acid

Figure 1: Multi-step synthesis of this compound.

Pathway B: Optimized One-Pot Process

An improved and more efficient approach involves a "one-pot" or "telescoped" process.[2] This method streamlines the synthesis by minimizing intermediate workups and purifications, leading to a more cost-effective and scalable process. The key steps include nucleophilic aromatic substitution, Grignard reaction, reduction, and resolution.

One-Pot Synthesis A 2-Chlorobenzonitrile B 2-(Piperidin-1-yl)benzonitrile A->B Piperidine, High T, Pressure C rac-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine B->C 1. Isobutylmagnesium bromide 2. Reduction (in situ) D This compound C->D Resolution with N-acetyl-L-glutamic acid

Figure 2: Optimized one-pot synthesis pathway.

Experimental Protocols

The following are representative experimental protocols derived from the available literature.

Pathway A: Multi-step Synthesis

Step 1: Synthesis of 1-(2-Fluorophenyl)-3-methylbutan-1-one

  • Grignard Reaction: To a solution of o-fluorobenzaldehyde in anhydrous THF, isobutylmagnesium bromide (1.2 equivalents) is added dropwise at 0 °C. The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous NH₄Cl solution. The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated to yield 1-(2-fluorophenyl)-3-methylbutan-1-ol.

  • Oxidation: The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or sodium hypochlorite (NaOCl) to afford 1-(2-fluorophenyl)-3-methylbutan-1-one.[1]

Step 2: Synthesis of 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one

  • A mixture of 1-(2-fluorophenyl)-3-methylbutan-1-one, piperidine (1.5 equivalents), and K₂CO₃ (2.0 equivalents) in a high-boiling solvent like DMSO is heated at reflux until the reaction is complete (monitored by TLC). The mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated to give the desired ketone.

Step 3: Synthesis of 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oxime

  • The ketone is dissolved in ethanol, and hydroxylamine hydrochloride (1.5 equivalents) and a base (e.g., pyridine or sodium acetate) are added. The mixture is heated at reflux for several hours. After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the oxime.

Step 4: Synthesis of rac-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

  • Catalytic Hydrogenation: The oxime is dissolved in methanol or ethanol, and a catalytic amount of Palladium on carbon (5-10 mol%) is added. The mixture is hydrogenated in a high-pressure reactor under a hydrogen atmosphere (e.g., 50-100 psi) at room temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to give the racemic amine. This method is reported to provide a high yield of 95.5%.[1]

Step 5: Resolution of the Racemic Amine

  • The racemic amine is dissolved in a mixture of acetone and methanol. A solution of N-acetyl-L-glutamic acid (0.5 equivalents) in the same solvent mixture is added. The mixture is stirred, and the salt of the (S)-amine with N-acetyl-L-glutamic acid precipitates. The solid is collected by filtration and can be recrystallized to improve enantiomeric purity. The free (S)-amine is obtained by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

Pathway B: Optimized One-Pot Process

Step 1: Synthesis of 2-(Piperidin-1-yl)benzonitrile

  • 2-Chlorobenzonitrile and an excess of piperidine are heated in a sealed vessel at high temperature (e.g., 220-225 °C) under pressure (3-3.5 kg/cm ²) for 6-8 hours.[2] After cooling, the excess piperidine is removed under reduced pressure.

Step 2: One-Pot Grignard Reaction and Reduction

  • The crude 2-(piperidin-1-yl)benzonitrile is dissolved in an anhydrous etheral solvent (e.g., THF). Isobutylmagnesium bromide is added, and the reaction is stirred. Without isolation of the intermediate imine, a reducing agent (e.g., NaBH₄) is added to the reaction mixture to yield the racemic amine.

Step 3: Resolution

  • The resolution of the resulting racemic amine is carried out as described in Pathway A, Step 5.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

StepPathwayReagents and ConditionsReported YieldReference
Catalytic Hydrogenation of OximeAH₂, Pd/C in Methanol95.5%[1]
Resolution of Racemic AmineA & BN-acetyl-L-glutamic acid in Acetone/Methanol~60%[2]
Overall Yield of (S)-amine from 2-Chlorobenzonitrile (One-Pot)BPiperidine, i-BuMgBr, Reduction, ResolutionNot specified directly, but described as an "improved process"[2]

Conclusion

The synthesis of this compound can be achieved through multiple pathways. The classical multi-step synthesis starting from o-fluorobenzaldehyde has been improved by the implementation of a high-yielding catalytic hydrogenation step for the reduction of the oxime intermediate. For large-scale production, the optimized one-pot process offers significant advantages in terms of process efficiency and cost-effectiveness. The choice of the synthetic route will depend on factors such as scale, cost of starting materials, and available equipment. Further optimization of reaction conditions and exploration of alternative resolving agents could lead to even more efficient and economical syntheses of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a chiral amine that serves as a key intermediate in the synthesis of various pharmacologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in drug discovery and development. These properties influence its reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its suitability as a drug candidate or a synthetic precursor.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a compilation of quantitative data, detailed experimental protocols for property determination, and a visual representation of a key experimental workflow.

Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that where experimental data is unavailable, predicted values from computational models are provided.

PropertyValueSource
IUPAC Name (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-aminePubChem[1]
Molecular Formula C₁₆H₂₆N₂PubChem[1], ChemBK[2]
Molecular Weight 246.39 g/mol PubChem[1], ChemBK[2]
Predicted Boiling Point 370.5 ± 25.0 °CChemBK[2]
Predicted pKa 10.20 ± 0.10ChemBK[2]
Computed logP (XLogP3) 3.5PubChem[1]
Predicted Density 0.990 ± 0.06 g/cm³ChemBK[2]
Predicted Flash Point 164.724 °CChemBK[2]
Predicted Refractive Index 1.539ChemBK[2]

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A fresh sample is heated again, with the rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Data Analysis: The melting point is reported as the range T1-T2. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Objective: To assess the solubility of the compound in various solvents.

Methodology:

  • Solvents: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 4, 7.4, 9), ethanol, and n-octanol.

  • Procedure:

    • A small, accurately weighed amount of the compound (e.g., 1 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.

    • The mixture is agitated vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • The mixture is visually inspected for the presence of undissolved solid.

  • Data Analysis: Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the amine functional groups.

Methodology:

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

  • Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.

  • Procedure:

    • The sample solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is measured and recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a compound with multiple ionizable groups, multiple inflection points may be observed.

logP Determination by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP), a measure of the compound's lipophilicity.

Methodology:

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Procedure:

    • A known amount of the compound is dissolved in one of the phases (e.g., water).

    • A known volume of the second phase (n-octanol) is added.

    • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Data Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of pKa by potentiometric titration.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis start Weigh Compound dissolve Dissolve in Water/Co-solvent start->dissolve titrate Titrate with Standard Acid (HCl) dissolve->titrate measure_ph Measure pH after each addition titrate->measure_ph plot Plot pH vs. Titrant Volume measure_ph->plot determine_pka Determine pKa at half-equivalence point plot->determine_pka end Result determine_pka->end Final pKa Value

Caption: Workflow for pKa determination by potentiometric titration.

References

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a key chemical intermediate and a known impurity in the synthesis of the antidiabetic drug, Repaglinide.[1] As such, its synthesis, characterization, and quantification are of significant interest to pharmaceutical scientists and researchers involved in the development and quality control of Repaglinide. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and analytical characterization.

Chemical Identification

IdentifierValue
IUPAC Name (1S)-3-methyl-1-(2-piperidin-1-yl)phenyl)butan-1-amine[1]
CAS Number 147769-93-5[2]
Molecular Formula C₁₆H₂₆N₂[3]
Molecular Weight 246.39 g/mol [3]
Synonyms Repaglinide Impurity C, (S)-(+)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butylamine[1][4]

Physicochemical Properties

PropertyValue
Appearance White solid (typical)
pKa (Predicted) 10.20 ± 0.10[4]
Boiling Point (Predicted) 370.5 ± 25.0 °C[4]
Flash Point (Predicted) 164.724 °C[4]
Density (Predicted) 0.990 ± 0.06 g/cm³[4]
Refractive Index (Predicted) 1.539[4]

Synthesis

The synthesis of this compound is a multi-step process that is crucial for the production of Repaglinide. An efficient, one-pot process has been developed to improve yield and reduce costs.[5] The general synthetic approach involves a sequence of reactions including nucleophilic aromatic substitution (SNAr), Grignard reaction, reduction, and resolution.[5]

Experimental Protocol: Synthesis Overview

A common synthetic route starts from o-fluorobenzaldehyde, which undergoes a Grignard reaction, followed by oxidation, piperidine substitution, oximation, and finally, reduction to yield the target amine.[6] An alternative and often preferred method involves the reaction of 2-(1-piperidinyl)benzonitrile with isobutylmagnesium bromide. The resulting imine is then reduced to the racemic amine, which is subsequently resolved to obtain the desired (S)-enantiomer.

Detailed Steps for a One-Pot Process:

  • Nucleophilic Aromatic Substitution (SNAr): 2-Fluorobenzonitrile is reacted with piperidine to form 2-(piperidin-1-yl)benzonitrile.

  • Grignard Reaction: The 2-(piperidin-1-yl)benzonitrile is then treated with isobutylmagnesium bromide. This reaction forms an intermediate imine.

  • Reduction: The imine is reduced in the same pot using a suitable reducing agent, such as sodium borohydride, to yield racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

  • Resolution: The racemic mixture is resolved using a chiral acid, such as N-acetyl-L-glutamic acid, to selectively crystallize the desired (S)-enantiomer.[7]

G cluster_synthesis Synthesis Workflow A 2-Fluorobenzonitrile + Piperidine B SNAr Reaction A->B C 2-(Piperidin-1-yl)benzonitrile B->C D Grignard Reaction (Isobutylmagnesium Bromide) C->D E Intermediate Imine D->E F Reduction (e.g., NaBH4) E->F G Racemic Amine F->G H Resolution (N-acetyl-L-glutamic acid) G->H I This compound H->I

Caption: A generalized workflow for the synthesis of the target compound.

Analytical Characterization and Quantification

As a critical intermediate and potential impurity, the accurate analysis of this compound is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for its separation and quantification.

Experimental Protocol: HPLC Method

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Repaglinide and its impurities, including the target compound, is as follows:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium formate). A common mobile phase composition is a 60:40 (v/v) mixture of methanol and 0.1M potassium dihydrogen phosphate buffer with the pH adjusted to 2.5.[9]

  • Flow Rate: 1.0 to 1.5 mL/min.[8][10]

  • Detection: UV detection at a wavelength of 235 nm or 241 nm.[8][11]

  • Internal Standard: Nimesulide can be used as an internal standard for quantification.[11]

Quantitative Data

The following table provides an example of typical retention times for Repaglinide and its impurity C under specific HPLC conditions.

CompoundRetention Time (minutes)
Repaglinide5.14[9]
This compound (Impurity C)Varies depending on the exact method

Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, temperature) and should be determined experimentally.

G cluster_analysis Analytical Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC Injection A->B C Chromatographic Separation (C18 Column) B->C D UV Detection (235-241 nm) C->D E Data Acquisition and Analysis D->E F Quantification of Impurity E->F

Caption: A standard workflow for the HPLC analysis of the compound.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research available on the specific biological activities or signaling pathways associated with this compound. Its primary relevance in the scientific literature is as a chemical intermediate and impurity in the manufacturing of Repaglinide. Further research would be required to elucidate any potential pharmacological or toxicological effects.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry due to its role in the synthesis of Repaglinide. A thorough understanding of its synthesis and analytical chemistry is crucial for ensuring the quality and purity of the final drug product. The methods and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

theoretical properties of chiral N-aryl alpha-amino amines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Properties of Chiral N-Aryl Alpha-Amino Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral N-aryl alpha-amino amines are pivotal structural motifs in medicinal chemistry and drug development, frequently appearing in active pharmaceutical ingredients (APIs).[1][2][3] Their stereochemistry plays a crucial role in pharmacological activity, making a deep understanding of their theoretical properties essential for rational drug design.[] This technical guide provides a comprehensive overview of the theoretical underpinnings of these molecules, focusing on conformational analysis, quantum chemical calculations, and chiroptical properties. Furthermore, it summarizes key synthetic strategies and provides detailed experimental protocols for their preparation and characterization, bridging theoretical concepts with practical applications for researchers in the field.

Introduction

Chirality is a fundamental concept in drug design, as different enantiomers of a molecule can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even toxic.[2] Chiral amines, and specifically N-aryl alpha-amino amines, are foundational building blocks in over 40% of commercial pharmaceuticals, valued for their ability to form hydrogen bonds and participate in a wide array of biological interactions.[1] The alpha-amino acid scaffold provides a chiral center, and the N-aryl group significantly influences the molecule's electronic properties, conformation, and potential for π-stacking interactions, which are critical for receptor binding.[5]

The development of novel therapeutics increasingly relies on unnatural amino acids (UAAs) to optimize pharmacokinetic and pharmacodynamic profiles.[][6] Theoretical and computational methods are indispensable tools in this process, allowing for the prediction of molecular geometry, stability, and spectroscopic properties before undertaking complex and costly synthesis.[7] This guide delves into these theoretical aspects, providing the necessary framework for scientists to design and develop new chiral N-aryl alpha-amino amine-based drug candidates.

Theoretical Properties

Conformational Analysis

The biological function of a molecule is intrinsically linked to its three-dimensional structure. For N-aryl alpha-amino amines, conformational analysis aims to identify the most stable spatial arrangements of atoms. The introduction of an alkyl or aryl substituent at the α-position significantly restricts the conformational freedom of the molecule.[8][9]

Computational methods, such as Molecular Mechanics (MM) and quantum chemical calculations, are used to explore the potential energy surface of these molecules.[10] Studies on related structures, like amides of arylmethoxyacetic acids, have shown a preference for specific conformers. For instance, the major conformer often has the C(alpha)-substituent and the C=O group in an antiperiplanar arrangement, with the aryl ring approximately coplanar with the C-alpha-H bond.[10] This contrasts with corresponding esters, which may prefer a synperiplanar conformation.[10] Understanding these preferences is critical for predicting how a molecule will interact with a biological target.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules.[11][12] These calculations can provide valuable quantitative data on molecular geometries, energies, and spectroscopic properties.

Key properties derived from these calculations include:

  • Optimized Geometries: Prediction of bond lengths, bond angles, and dihedral angles for the most stable conformers.

  • Thermodynamic Properties: Calculation of energies to determine the relative stability of different conformers and predict reaction thermodynamics.

  • Electronic Properties: Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity.[7]

  • Spectroscopic Properties: Prediction of NMR shielding tensors and chiroptical properties like Electronic Circular Dichroism (ECD) spectra.[13][14]

A theoretical study on N-substituted amino acid derivatives compared various calculation methods (HF, DFT, MP2) to determine ionization constants (pKa), finding a good correlation between theoretical and experimental values, with the MP2 method showing the best agreement.[11]

Table 1: Representative Theoretical Data from Quantum Chemical Calculations

Property Method Value Application
Relative Energy DFT (B3LYP/6-31G**) Varies (kcal/mol) Determines the most stable conformer among several possibilities.[15]
Ionization Energy (IE) ΔSCF Varies (kcal/mol) Predicts the ease of removing an electron; relates to oxidative potential.[7]
Electron Affinity (EA) ΔSCF Varies (kcal/mol) Predicts the ability to accept an electron; relates to reductive potential.[7]
Dipole Moment ab initio / PM3 Varies (Debye) Indicates molecular polarity, which influences solubility and intermolecular forces.[7]

| Rotational Strength (R) | TD-DFT | 10⁻⁴⁰ esu² cm² | Used to simulate ECD spectra for determining absolute configuration.[12] |

Chiroptical Properties

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a primary method for determining the absolute configuration of chiral molecules. Enantiomers exhibit distinct responses to left- and right-circularly polarized light, resulting in mirror-image ECD spectra.[13]

Theoretical calculations play a vital role in interpreting experimental ECD spectra. Time-dependent DFT (TD-DFT) is commonly used to predict the excitation energies and rotational strengths of electronic transitions.[12] By calculating the ECD spectrum for a specific enantiomer (e.g., the R-configuration) and comparing it to the experimental spectrum, the absolute stereochemistry of the synthesized compound can be confidently assigned.[16] For flexible molecules, it is crucial to perform a conformational search and calculate the Boltzmann-averaged spectrum across all significantly populated conformers to achieve an accurate prediction.[13]

Synthesis and Characterization

Synthetic Strategies

The enantioselective synthesis of chiral amines is a well-researched area, with several robust methods available. The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient approaches.[17] Other significant strategies include the arylation or alkylation of glycine derivatives, C-H activation, and various cross-coupling reactions.[3][6][18]

Transition-metal catalysis is central to many of these transformations, utilizing chiral ligands to induce high stereoselectivity.[3][19]

Table 2: Overview of Catalytic Systems for Chiral Amine Synthesis

Catalyst System Reaction Type Substrate Yield Enantiomeric Excess (ee) Reference
Ni-Catalyst Asymmetric Hydrogenation Cyclic N-sulfonyl ketimines 98–99% 97 to >99% [20]
Rh(I)/Chiral Diphosphine Asymmetric Hydrogenation N-acetamidocinnamate derivatives High up to 97% [19]
Ir/(S,S)-f-Binaphane Asymmetric Hydrogenation N-alkyl α-aryl furan-containing imines High up to 90% [17]
Cu/Chiral Spiro Bisoxazoline N-H Insertion α-diazoesters and Amines High Excellent [21]
Pd/Brønsted Acid Transfer Hydrogenation Cyclic Imines High 86–95% [17]
Bi(V) Reagent Arylation/SN2-Displacement α-keto esters and Anilines High N/A (diastereoselective) [22]

| Ir-Photocatalyst | Photoredox α-Vinylation | N-aryl tertiary amines | 64–98% | N/A (E:Z ratio) |[23][24] |

Experimental Protocols

This protocol is adapted from methodologies described for the photoredox-mediated coupling of N-aryl amines with vinyl sulfones.[23][24]

Materials:

  • N-aryl tertiary amine (e.g., N-phenylpyrrolidine) (1.0 equiv)

  • Vinyl sulfone (1.5 equiv)

  • Photocatalyst: Ir(ppy)₂(dtbbpy)PF₆ (1 mol%)

  • Base: CsOAc (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE), degassed

  • 26W Compact Fluorescent Lamp (CFL)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the N-aryl tertiary amine, vinyl sulfone, Ir(ppy)₂(dtbbpy)PF₆, and CsOAc.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed DCE via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Seal the vial and place it approximately 5 cm from the 26W CFL bulb. Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired allylic amine.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS. Determine the E:Z ratio via ¹H NMR analysis.[23]

This is a general procedure for analyzing the enantiomeric composition of the synthesized chiral amine.[25][26]

Materials:

  • Synthesized chiral amine sample

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the amine sample in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard of the same amine if available, or use the synthesized (enantioenriched) sample directly.

  • Set up the HPLC system with the appropriate chiral column.

  • Establish an isocratic mobile phase (e.g., 90:10 hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min). The exact mobile phase composition must be optimized for the specific compound to achieve baseline separation of the enantiomers.

  • Set the UV detector to a wavelength where the analyte has strong absorbance.

  • Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Record the chromatogram, identifying the retention times for both enantiomers.

  • Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Visualization of Workflows

General Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral N-aryl alpha-amino amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Amine, Aryl Halide, Catalyst) solvent Add Degassed Solvent reagents->solvent setup Setup Reaction (Inert Atmosphere) solvent->setup run Run Reaction (Heating/Stirring) setup->run monitor Monitor Progress (TLC / LC-MS) run->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify structure Structural ID (NMR, HRMS) purify->structure purity Purity & ee Analysis (Chiral HPLC) structure->purity G start Define Molecular Structure conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) conf_search->geom_opt For each low-energy conformer freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minima & Obtain Thermochemistry freq_calc->verify prop_calc Calculate Properties (TD-DFT for ECD, NMR, etc.) verify->prop_calc Valid Minimum Found boltzmann Boltzmann Averaging of Properties prop_calc->boltzmann compare Compare with Experimental Data boltzmann->compare

References

Spectroscopic and Structural Characterization of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

The fundamental properties of the target compound are well-established.

PropertyValueSource(s)
IUPAC Name (1S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine[3]
CAS Number 147769-93-5[4][5]
Molecular Formula C₁₆H₂₆N₂[3][4][6]
Molecular Weight 246.39 g/mol [3][6]
Structure
Chemical structure of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data based on the chemical structure of this compound.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1 - 7.5Multiplet4HAr-H
~ 4.0 - 4.2Triplet1HCH -NH₂
~ 2.8 - 3.0Multiplet4HN-CH ₂ (piperidine, equatorial)
~ 1.8 - 2.0Multiplet1HCH (CH₃)₂
~ 1.5 - 1.7Multiplet8H-CH ₂- (piperidine), CH ₂-CH, NH
~ 0.9Doublet6H-CH(CH ₃)₂
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 150 - 155C -N (aromatic)
~ 135 - 140Quaternary C (aromatic)
~ 125 - 130C -H (aromatic)
~ 55 - 60C H-NH₂
~ 50 - 55N-C H₂ (piperidine)
~ 45 - 50C H₂-CH
~ 25 - 30C H₂ (piperidine)
~ 20 - 25C H(CH₃)₂
~ 20 - 25-CH(C H₃)₂
Predicted Mass Spectrometry Data
m/zInterpretation
246.21[M]⁺, Molecular Ion
231.19[M - CH₃]⁺
203.18[M - C₃H₇]⁺
162.13[M - C₅H₁₀N]⁺
84.08[C₅H₁₀N]⁺ (piperidine fragment)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretching (primary amine)
3010 - 3100MediumAromatic C-H stretching
2850 - 2960StrongAliphatic C-H stretching
1580 - 1620MediumN-H bending (scissoring)
1450 - 1500MediumAromatic C=C stretching
1250 - 1350StrongC-N stretching

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition : The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Sample Preparation : For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). For EI, a volatile sample is introduced directly into the source.

  • Data Acquisition : The mass spectrometer is operated in positive ion mode to detect the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The instrument is scanned over a relevant mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a pharmaceutical intermediate.

G cluster_synthesis Synthesis Stage cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis & Structural Confirmation nmr->data_analysis nmr->data_analysis ms->data_analysis ms->data_analysis ir->data_analysis ir->data_analysis final_product Qualified Intermediate data_analysis->final_product Confirmed Structure

References

Preliminary Investigation of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. The primary focus of existing literature on this compound is its crucial role as a key intermediate in the synthesis of Repaglinide, an anti-diabetic medication.[1][2] As such, there is a significant lack of publicly available data concerning the independent pharmacological activities, mechanisms of action, and specific biological signaling pathways of this compound as a standalone chemical entity. This guide summarizes the available chemical data and synthesis protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are compiled from various chemical databases and literature sources.

PropertyValueReference(s)
IUPAC Name (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine[3]
Molecular Formula C₁₆H₂₆N₂[3][4]
Molecular Weight 246.39 g/mol [3]
CAS Number 147769-93-5[3][5][6]
Synonyms Repaglinide Impurity C, (+)-3-Methyl-1-(2-piperidinophenyl)-1-butylamine[3]
Predicted Boiling Point 370.5 ± 25.0 °C[6]
Predicted Density 0.990 ± 0.06 g/cm³[6]
Predicted pKa 10.20 ± 0.10[6]
SMILES CC(C)C--INVALID-LINK--N[3]
InChI Key CARYLRSDNWJCJV-HNNXBMFYSA-N[3]

Synthesis and Experimental Protocols

The synthesis of this compound is a well-documented process due to its industrial relevance. An improved one-pot process has been developed to enhance efficiency and yield.[1]

General Experimental Protocol Outline:

The synthesis generally proceeds through a multi-step route, which has been optimized to be performed as a "one-pot" or "telescoped" process to improve efficiency.[1] The key steps are:

  • Nucleophilic Aromatic Substitution (SNAAr): A starting material, such as o-fluorobenzonitrile, undergoes substitution with piperidine.

  • Grignard Reaction: The resulting nitrile is treated with isobutylmagnesium bromide to form an imine intermediate after workup.

  • Reduction: The imine is reduced to the corresponding racemic amine, (±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. A reported method for a similar synthesis pathway utilizes catalytic hydrogenation, which offers high yield (95.5%) and is environmentally friendly.[2]

  • Resolution: The racemic mixture is resolved using a chiral acid, such as L-N-acetyl glutamic acid, to selectively crystallize the desired (S)-enantiomer.[7][8]

  • Racemization: The undesired R-(−)-1 enantiomer can be racemized and recycled to improve the overall process yield and cost-effectiveness.[1]

Synthesis Workflow Diagram:

G cluster_synthesis General Synthesis Workflow start o-Fluorobenzonitrile + Piperidine snar Nucleophilic Aromatic Substitution start->snar grignard Grignard Reaction (Isobutylmagnesium bromide) snar->grignard reduction Reduction grignard->reduction racemate Racemic Amine (±)-1 reduction->racemate resolution Resolution (Chiral Acid) racemate->resolution s_isomer (S)-Amine (Desired Product) resolution->s_isomer r_isomer (R)-Amine (Undesired) resolution->r_isomer racemization Racemization r_isomer->racemization racemization->racemate Recycle

Caption: General workflow for the synthesis and resolution of the target compound.

Biological Context and Role in Drug Development

The sole documented role of this compound in drug development is as a precursor to Repaglinide .[1][2] The primary amine of the (S)-enantiomer is essential for the final coupling step with a substituted benzoic acid derivative to form the active pharmaceutical ingredient.

Logical Relationship Diagram:

G cluster_role Role in Drug Development intermediate This compound condensation Condensation Reaction intermediate->condensation reagent Phenyl Acetic Acid Derivative reagent->condensation api Repaglinide (Active Pharmaceutical Ingredient) condensation->api

Caption: Role of the compound as a key intermediate in the synthesis of Repaglinide.

Signaling Pathways and Pharmacological Activity

A thorough search of scientific literature and databases reveals no studies investigating the direct biological effects or pharmacological profile of this compound. Consequently, there is no information on any signaling pathways it may modulate, and a corresponding diagram cannot be provided. Its biological relevance is currently defined by its incorporation into the final Repaglinide structure.

Conclusion

This compound is a chiral amine whose scientific and industrial importance is currently confined to its role as a key intermediate in the synthesis of the anti-diabetic drug Repaglinide. While its chemical properties and synthesis are well-established, there is a clear knowledge gap regarding its intrinsic bioactivity. For professionals in drug development, its value lies in its utility as a synthetic building block. Future research could explore whether this molecule possesses any independent pharmacological properties.

References

Enantioselective Synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a crucial chiral intermediate in the synthesis of the antidiabetic drug Repaglinide. The stereochemistry of this amine is paramount to the therapeutic efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the predominant method for obtaining the enantiomerically pure (S)-isomer: the synthesis of the racemic amine followed by classical chemical resolution. Detailed experimental protocols for the synthesis of the racemic precursor and its subsequent resolution are presented, along with methods for determining enantiomeric purity.

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical chemistry, as the biological activity of many drugs is highly dependent on their stereochemistry. This compound serves as a key building block for Repaglinide, a fast-acting oral hypoglycemic agent. While various asymmetric synthesis strategies exist for chiral amines, the most established and industrially viable method for this specific compound involves the resolution of a racemic mixture. This guide will detail this well-established pathway.

Synthesis of Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

The synthesis of the racemic amine is typically achieved in a two-step process starting from 2-(piperidin-1-yl)benzonitrile. The first step involves a Grignard reaction to introduce the isobutyl group, followed by the reduction of the resulting imine to the desired primary amine.[1][2]

Experimental Protocol: Synthesis of Racemic Amine

Step 1: Grignard Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure the complete formation of the Grignard reagent (isobutylmagnesium bromide).

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of 2-(piperidin-1-yl)benzonitrile (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine, which is often used in the next step without further purification.

Step 2: Reduction of the Imine

  • Dissolve the crude imine from the previous step in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 - 2.0 equivalents), portion-wise to the solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. The crude product can be purified by column chromatography if necessary.

Diagram of the Synthesis of the Racemic Amine

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction 2-(piperidin-1-yl)benzonitrile 2-(piperidin-1-yl)benzonitrile Imine Intermediate Imine Intermediate 2-(piperidin-1-yl)benzonitrile->Imine Intermediate 1. Et2O 2. H2O workup Isobutylmagnesium bromide Isobutylmagnesium bromide Isobutylmagnesium bromide->Imine Intermediate Racemic Amine Racemic Amine Imine Intermediate->Racemic Amine NaBH4, MeOH

Caption: Synthetic pathway to racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

Enantioselective Resolution of the Racemic Amine

The separation of the two enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. Due to differences in their physical properties, such as solubility, one diastereomeric salt can be selectively crystallized from a suitable solvent. The desired enantiomer is then liberated from the purified diastereomeric salt. A common and effective resolving agent for amines is tartaric acid or its derivatives.[3][4]

Experimental Protocol: Classical Resolution
  • Salt Formation:

    • Dissolve the racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

    • In a separate flask, dissolve a chiral resolving agent, such as L-(+)-tartaric acid (0.5 equivalents, as tartaric acid is a diacid), in the same solvent, warming gently if necessary.

    • Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.

    • The formation of the diastereomeric salts may cause a precipitate to form. The mixture can be heated to obtain a clear solution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For many amine resolutions with tartaric acid, the salt of the (S)-amine is less soluble.

    • To maximize the yield of the crystals, the flask can be stored at a lower temperature (e.g., in a refrigerator) for several hours or overnight.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt crystals in water.

    • Add a base, such as a 2M sodium hydroxide solution, dropwise with stirring until the pH of the solution is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine.

    • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).[5][6][7] This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

Workflow for the Classical Resolution of the Racemic Amine

G Racemic Amine Racemic Amine Diastereomeric Salts Mixture of Diastereomeric Salts Racemic Amine->Diastereomeric Salts Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salts Crystallization Crystallization Diastereomeric Salts->Crystallization Less Soluble Salt Crystals of Less Soluble Diastereomer Crystallization->Less Soluble Salt Mother Liquor Mother Liquor with More Soluble Diastereomer Crystallization->Mother Liquor Base Treatment Base Treatment Less Soluble Salt->Base Treatment Pure (S)-Amine (S)-Enantiomer Base Treatment->Pure (S)-Amine Analysis Analysis Pure (S)-Amine->Analysis e.e. Determination Enantiomeric Excess Determination (Chiral HPLC) Analysis->e.e. Determination

Caption: Workflow for the resolution of racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

Quantitative Data Summary

The efficiency of the resolution process is evaluated based on the yield and the enantiomeric excess of the desired (S)-enantiomer. The following table provides a template for recording and comparing quantitative data from the resolution process. Actual values will vary depending on the specific conditions and scale of the reaction.

ParameterValueMethod of Determination
Yield of Racemic Aminee.g., 85%Gravimetric
Yield of Diastereomeric Salte.g., 40% (based on racemic amine)Gravimetric
Yield of (S)-Aminee.g., 35% (based on racemic amine)Gravimetric
Enantiomeric Excess (e.e.)>99%Chiral HPLC
Specific Rotation [α]De.g., +X° (c=1, solvent)Polarimetry

Conclusion

The enantioselective synthesis of this compound is most practically and economically achieved through the resolution of the corresponding racemic amine. This technical guide has provided a detailed protocol for the synthesis of the racemic precursor via a Grignard reaction and subsequent reduction, followed by a classical resolution procedure using a chiral resolving agent such as tartaric acid. Careful execution of the fractional crystallization and subsequent liberation of the free amine can provide the desired (S)-enantiomer with high enantiomeric purity, which is essential for its use in the synthesis of Repaglinide. The analytical determination of enantiomeric excess by chiral HPLC is a critical final step to ensure the quality of the chiral intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, a key chiral intermediate in the production of the antidiabetic drug Repaglinide. The synthesis is a multi-step process commencing with the nucleophilic aromatic substitution of 2-fluorobenzonitrile with piperidine, followed by a Grignard reaction with isobutylmagnesium bromide to form a racemic ketone. Subsequent reduction of the ketone yields the racemic amine, which is then resolved using a chiral resolving agent, N-acetyl-L-glutamic acid, to isolate the desired (S)-enantiomer. This protocol offers two alternative methods for the reduction step: a sodium borohydride reduction and a more environmentally benign catalytic hydrogenation.

Introduction

This compound is a critical building block in the convergent synthesis of Repaglinide, a potent oral medication for the management of type 2 diabetes mellitus. The stereochemistry of this amine is crucial for the pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, a robust and efficient synthesis, coupled with a high-yielding chiral resolution, is of significant interest to the pharmaceutical industry. The synthetic pathway described herein is designed to be scalable and provides a clear route to obtaining the enantiomerically pure intermediate.

Data Presentation

Table 1: Summary of Intermediates and Final Product

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical Appearance
2-(piperidin-1-yl)benzonitrile2-(piperidin-1-yl)benzonitrileC₁₂H₁₄N₂186.25Not specified
3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-oneC₁₆H₂₃NO245.36Not specified
(±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine(±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amineC₁₆H₂₆N₂246.40Not specified
This compoundthis compoundC₁₆H₂₆N₂246.40Not specified

Table 2: Optimized Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Nucleophilic Substitution2-fluorobenzonitrile, PiperidineDMSO1204-6>95
2Grignard ReactionIsobutylmagnesium bromideToluene:THF (4:1)98-10214-16~90
3aNaBH₄ ReductionSodium borohydrideMethanol0-52-3High
3bCatalytic HydrogenationRaney-Ni, H₂MethanolRoom Temp.4-6up to 95.5[1]
4Chiral ResolutionN-acetyl-L-glutamic acidAcetone:Water (15:1)Room Temp.3~75 (of S-isomer)

Experimental Protocols

Step 1: Synthesis of 2-(piperidin-1-yl)benzonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add piperidine (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(piperidin-1-yl)benzonitrile.

Step 2: Synthesis of (±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), prepare isobutylmagnesium bromide (5.0 eq) from isobutyl bromide and magnesium turnings in a mixture of toluene and tetrahydrofuran (THF) (4:1 v/v).

  • Reaction Setup: To the freshly prepared Grignard reagent, add a solution of 2-(piperidin-1-yl)benzonitrile (1.0 eq) in toluene.

  • Reaction: Heat the reaction mixture to reflux (98-102 °C) for 14-16 hours.

  • Work-up: Cool the reaction mixture to 0-5 °C and quench by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic ketone, which can be used in the next step without further purification.

Step 3: Synthesis of (±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Method A: Sodium Borohydride Reduction

  • Reaction Setup: Dissolve the crude ketone from Step 2 (1.0 eq) in methanol in a round-bottom flask and cool to 0-5 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the racemic amine.

Method B: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve the crude ketone (1.0 eq) in methanol.

  • Catalyst Addition: Add Raney-Nickel (catalytic amount) to the solution.

  • Reaction: Hydrogenate the mixture under a hydrogen atmosphere (typically 2-3 atm) at room temperature for 4-6 hours.

  • Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the racemic amine.[1]

Step 4: Chiral Resolution of (±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine
  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a mixture of acetone and water (approximately 15:1 v/v). To this solution, add a solution of N-acetyl-L-glutamic acid (0.5 eq) in the same solvent system.

  • Crystallization: Stir the mixture at room temperature for 3 hours to allow for the selective crystallization of the diastereomeric salt of the (S)-amine.

  • Isolation: Filter the precipitated solid and wash with cold acetone.

  • Liberation of the Free Amine: Suspend the collected salt in water and basify with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to a pH of >10.

  • Extraction and Purification: Extract the free (S)-amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the enantiomerically pure this compound. The undesired (R)-enantiomer remains in the mother liquor from the crystallization step.

Mandatory Visualization

Synthesis_Workflow A 2-Fluorobenzonitrile C 2-(piperidin-1-yl)benzonitrile A->C Nucleophilic Substitution B Piperidine E (±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one C->E Grignard Reaction D Isobutylmagnesium bromide G (±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine E->G Reduction F Reducing Agent (NaBH4 or H2/Raney-Ni) I This compound G->I Chiral Resolution H N-acetyl-L-glutamic acid

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are presented as a theoretical exploration of the potential use of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in asymmetric catalysis. To date, the scientific literature primarily documents this compound as a key intermediate in the synthesis of the anti-diabetic drug Repaglinide. Its application as a catalyst in asymmetric synthesis has not been reported. The information provided below is based on the well-established catalytic activity of structurally similar chiral 1,2-diamines and should be considered hypothetical.

Introduction

This compound is a chiral diamine that holds potential as a ligand or organocatalyst in asymmetric synthesis. Its structure, featuring a C2-unsymmetrical backbone with both a primary and a tertiary amine, suggests possible applications in a range of catalytic transformations. Chiral diamines are a well-established class of privileged ligands and organocatalysts, effective in numerous enantioselective reactions due to their ability to form stable chelate complexes with metal centers or to activate substrates through the formation of chiral intermediates.

This document outlines potential applications of this compound in two key areas of asymmetric catalysis: as a ligand in transition metal-catalyzed asymmetric transfer hydrogenation and as an organocatalyst in asymmetric Michael additions.

Potential Application as a Ligand in Asymmetric Transfer Hydrogenation of Ketones

Chiral diamines are widely used as ligands for ruthenium and other transition metals in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. The diamine ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the hydride transfer from a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to the ketone.

Proposed Catalytic Cycle

Asymmetric_Transfer_Hydrogenation_Cycle A [Ru(II)-L] Precatalyst B [Ru(II)-H-L] Active Catalyst A->B Activation (H- donor) C Transition State B->C Coordination C->A Product Release & Catalyst Regeneration D Chiral Alcohol Product C->D Hydride Transfer E Ketone Substrate E->C F Hydrogen Donor (e.g., i-PrOH) G Acetone F->G Oxidation

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

Hypothetical Performance Data

The following table summarizes the hypothetical performance of this compound (L*) as a ligand in the asymmetric transfer hydrogenation of various ketones.

EntryKetone SubstrateCatalyst SystemS/C RatioTime (h)Yield (%)ee (%)
1Acetophenone[RuCl₂(p-cymene)]₂ / L100:112>9592
21-Tetralone[RuCl₂(p-cymene)]₂ / L100:118>9595
3Propiophenone[RuCl₂(p-cymene)]₂ / L100:1169389
42-Acetylpyridine[RuCl₂(p-cymene)]₂ / L100:1249085
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound (L*)

  • Acetophenone

  • Formic acid/triethylamine (5:2 azeotropic mixture)

  • Anhydrous isopropanol (i-PrOH)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol).

  • Add anhydrous isopropanol (2.0 mL) and stir the mixture at 80 °C for 20 minutes to pre-form the catalyst.

  • Cool the resulting orange solution to room temperature.

  • Add acetophenone (1.0 mmol) to the catalyst solution.

  • Add the 5:2 formic acid/triethylamine mixture (2.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate eluent).

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Potential Application as an Organocatalyst in Asymmetric Michael Addition

The primary amine moiety in this compound could potentially act as a nucleophilic catalyst, activating aldehydes or ketones to form enamine intermediates. These chiral enamines can then react with Michael acceptors, such as nitroalkenes, in a highly stereocontrolled manner.

Proposed Catalytic Cycle

Asymmetric_Michael_Addition_Cycle A Chiral Amine Catalyst (L*) C Chiral Enamine Intermediate A->C Condensation B Aldehyde B->C E Iminium Ion Intermediate C->E Nucleophilic Attack D Nitroalkene (Michael Acceptor) D->E F Michael Adduct E->F Hydrolysis F->A Catalyst Regeneration G Water G->F

Caption: Proposed catalytic cycle for an amine-catalyzed asymmetric Michael addition.

Hypothetical Performance Data

The following table summarizes the hypothetical performance of this compound as an organocatalyst in the Michael addition of propanal to various nitroalkenes.

EntryNitroalkeneCatalyst Loading (mol%)AdditiveTime (h)Yield (%)dr (syn:anti)ee (syn) (%)
1β-Nitrostyrene10Benzoic Acid249295:598
2(E)-1-Nitro-3-phenylprop-1-ene10Benzoic Acid368892:896
3(E)-2-(2-Nitrovinyl)furan10Benzoic Acid309093:797
4(E)-1-Nitro-2-phenylethene15Acetic Acid488590:1094
Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Materials:

  • This compound

  • β-Nitrostyrene

  • Propanal

  • Benzoic acid

  • Anhydrous toluene

  • Standard laboratory glassware

Procedure:

  • To a vial, add this compound (0.02 mmol, 10 mol%), benzoic acid (0.02 mmol, 10 mol%), and β-nitrostyrene (0.2 mmol).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature.

  • Add propanal (1.0 mmol, 5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Purify the product by flash column chromatography (e.g., hexane/ethyl acetate eluent).

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.

General Experimental Workflow

The following diagram illustrates a general workflow for screening and optimizing asymmetric catalytic reactions using a novel chiral catalyst like this compound.

Experimental_Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis & Validation A Reaction Setup (Catalyst, Substrates, Solvent) B Reaction Monitoring (TLC, GC, LC-MS) A->B C Initial Product Analysis (Yield, Conversion) B->C D Vary Reaction Parameters (Temperature, Concentration, Catalyst Loading) C->D Proceed if reaction occurs E Screen Additives/Co-catalysts D->E F Solvent Screening E->F G Purification (Column Chromatography) F->G Optimized Conditions H Stereochemical Analysis (Chiral HPLC, NMR for dr) G->H I Substrate Scope Evaluation H->I

Caption: A generalized workflow for asymmetric catalysis development.

Conclusion

While the catalytic activity of this compound has yet to be reported, its structural similarity to known effective chiral diamine catalysts suggests its potential in asymmetric synthesis. The protocols and data presented herein provide a theoretical framework for initiating investigations into its use as both a ligand in transition metal catalysis and as an organocatalyst. Experimental validation is necessary to confirm the viability and efficacy of these proposed applications.

Application Notes and Protocols for (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and intended for illustrative purposes. As of the date of this document, there is no direct published literature on the use of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine as a chiral ligand in asymmetric catalysis. The information presented is based on the known applications of structurally similar chiral 1,2-diamine and amino alcohol ligands. Researchers should consider this a theoretical guide and would need to conduct their own research and optimization for any practical application.

Introduction

This compound is a chiral diamine that possesses significant potential as a ligand in asymmetric catalysis. Its structure, featuring a stereogenic center adjacent to a coordinating amine group and a sterically demanding piperidinylphenyl moiety, makes it an attractive candidate for inducing enantioselectivity in a variety of metal-catalyzed reactions. The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center and creating a well-defined chiral environment. This document outlines potential applications of this ligand in two key asymmetric transformations: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones.

Physicochemical Properties

PropertyValue
IUPAC Name (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
Molecular Formula C₁₆H₂₆N₂
Molecular Weight 246.39 g/mol
Appearance Off-white to pale yellow solid or oil
Chirality (S)-enantiomer

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The use of a chiral ligand is crucial for controlling the stereochemistry of the resulting secondary alcohol. The bidentate nature of this compound can facilitate the formation of a rigid chiral complex with the zinc metal center, leading to high enantioselectivity.

Hypothetical Performance Data

The following table presents hypothetical data for the enantioselective addition of diethylzinc to various aldehydes, catalyzed by a complex of this compound and Zn(Et)₂. This data is extrapolated from results obtained with structurally similar chiral amino alcohol and diamine ligands.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde(R)-1-Phenylpropan-1-ol9592
24-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)propan-1-ol9294
34-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)propan-1-ol9690
42-Naphthaldehyde(R)-1-(Naphthalen-2-yl)propan-1-ol9095
5Cinnamaldehyde(R,E)-1-Phenylpent-1-en-3-ol8885
Experimental Protocol

Materials:

  • This compound

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reactions under inert atmosphere (Schlenk line, argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.05 mmol).

  • Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for complex formation.

  • Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Workflow Diagram

G Workflow for Enantioselective Addition of Diethylzinc to Aldehydes cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Chiral Ligand in Anhydrous Toluene B Add Diethylzinc at 0 °C A->B C Stir for 30 min (Complex Formation) B->C D Add Aldehyde at 0 °C C->D E Monitor by TLC D->E F Quench with aq. NH4Cl E->F G Extract with Diethyl Ether F->G H Dry, Concentrate G->H I Purify by Chromatography H->I J Determine ee by Chiral HPLC/GC I->J

Caption: General workflow for the enantioselective addition of diethylzinc.

Application 2: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a widely used method for the synthesis of chiral alcohols from prochiral ketones. Ruthenium and rhodium complexes of chiral diamines are highly effective catalysts for this transformation. The NH group of the ligand can participate in the catalytic cycle, facilitating the hydrogen transfer from a hydrogen donor like isopropanol or formic acid.

Hypothetical Performance Data

The following table shows hypothetical results for the asymmetric transfer hydrogenation of various ketones using a catalyst generated in situ from [RuCl₂(p-cymene)]₂ and this compound. The data is based on analogous transformations with similar chiral diamine ligands.

EntryKetoneProductYield (%)ee (%)
1Acetophenone(R)-1-Phenylethanol9895
21-Indanone(S)-1-Indanol9697
31-Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol9796
42-Acetylpyridine(R)-1-(Pyridin-2-yl)ethanol9491
5Benzylacetone(R)-4-Phenylbutan-2-ol9288
Experimental Protocol

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • Anhydrous Isopropanol

  • Ketone

  • Potassium hydroxide (KOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk tube under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol).

  • Add anhydrous isopropanol (10 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst.

  • Add the ketone (1.0 mmol) to the solution.

  • Add a solution of KOH in isopropanol (0.1 M, 0.5 mL, 0.05 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Catalytic Cycle Diagram

G Hypothetical Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_active [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_active + iPrOH, Base - Acetone, - HX Ru_alkoxide [Ru]-O-CHR'R'' (Alkoxide Intermediate) Ru_active->Ru_alkoxide + Ketone Ru_alkoxide->Ru_precatalyst + iPrOH - Chiral Alcohol Ketone R'C(=O)R'' (Ketone) Alcohol R'R''CHOH (Chiral Alcohol) iPrOH Isopropanol (H-donor) Acetone Acetone (Byproduct)

Caption: A simplified, hypothetical catalytic cycle for ATH.

Application Notes and Protocols for the Complexation of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine with Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a chiral diamine ligand with potential applications in coordination chemistry, catalysis, and medicinal chemistry. Its structure, featuring a primary amine and a tertiary piperidinyl amine on a phenyl backbone, allows it to act as a bidentate ligand, forming stable chelate complexes with various transition metals.[1] The formation of such complexes can significantly alter the steric and electronic properties of both the ligand and the metal center, potentially leading to novel catalytic activities or biological properties.[2][3] This document provides a detailed protocol for the synthesis and characterization of metal complexes of this ligand.

General Principles of Complexation

The complexation reaction involves the coordination of the nitrogen atoms of this compound to a metal ion.[4][5] The primary amine and the piperidinyl nitrogen can act as Lewis bases, donating their lone pair of electrons to the metal center, which acts as a Lewis acid.[6] The reaction is typically carried out in a suitable solvent in which both the ligand and the metal salt are soluble. The choice of solvent, temperature, and reaction time can influence the yield and purity of the resulting complex.

Experimental Protocols

Materials and Methods
  • Ligand: this compound (Purity > 98%)

  • Metal Salts: Metal(II) chlorides (e.g., CuCl₂, NiCl₂, CoCl₂, PdCl₂), Metal(II) acetates (e.g., Cu(OAc)₂, Ni(OAc)₂, Co(OAc)₂), or other suitable precursors.

  • Solvents: Absolute ethanol, Methanol, Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF) (anhydrous grade).

  • Equipment: Round-bottom flasks, magnetic stirrer with heating plate, reflux condenser, inert atmosphere setup (e.g., Schlenk line with nitrogen or argon), filtration apparatus (e.g., Büchner funnel or sintered glass funnel), rotary evaporator, analytical balance, pH meter.

General Protocol for Metal Complexation

This protocol describes a general method for the complexation of this compound with a generic metal(II) salt.[7] Researchers should optimize the conditions for each specific metal.

  • Preparation of Ligand Solution: In a clean, dry round-bottom flask, dissolve one molar equivalent of this compound in a suitable anhydrous solvent (e.g., 20 mL of absolute ethanol). Stir the solution at room temperature until the ligand is completely dissolved.

  • Preparation of Metal Salt Solution: In a separate flask, dissolve one molar equivalent of the chosen metal salt (e.g., CuCl₂) in the same solvent (e.g., 10 mL of absolute ethanol). Gentle heating may be required to facilitate dissolution.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. The reaction can be monitored for the formation of a precipitate or a color change.

  • Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-24 hours). The optimal temperature and time will depend on the metal and ligand. For air-sensitive metals, the reaction should be carried out under an inert atmosphere.[6]

  • Isolation of the Complex:

    • If a precipitate forms: Cool the reaction mixture to room temperature, and then place it in an ice bath to maximize precipitation. Collect the solid product by filtration, wash it with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

    • If no precipitate forms: Reduce the volume of the solvent using a rotary evaporator until a solid precipitate forms. Alternatively, the complex can be precipitated by adding a less polar solvent in which the complex is insoluble.

  • Drying: Dry the isolated complex under vacuum to remove any residual solvent.

  • Characterization: Characterize the synthesized complex using various spectroscopic and analytical techniques to confirm its structure and purity.

Characterization of Metal Complexes

A thorough characterization is essential to confirm the successful synthesis and to elucidate the structure of the metal complex.

  • Infrared (IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the N-H stretching and bending vibrations of the primary amine, and C-N stretching vibrations of the piperidinyl group can indicate coordination to the metal center.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.[6] Shifts in the chemical shifts of the protons and carbons near the coordinating nitrogen atoms are expected upon complexation.

  • UV-Visible (UV-Vis) Spectroscopy: Electronic transitions in the d-orbitals of the transition metal can be observed in the UV-Vis spectrum, providing information about the coordination geometry of the metal center.[9]

  • Elemental Analysis: Determine the percentage of C, H, and N in the complex to confirm its empirical formula.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the complex.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry.[9]

Data Presentation

The quantitative data obtained from the characterization of the metal complexes should be summarized in a clear and structured manner.

Table 1: Hypothetical Characterization Data for Metal Complexes of this compound (L)

ComplexFormulaYield (%)ColorMolar Conductivity (Ω⁻¹cm²mol⁻¹) in DMFSelected IR Bands (cm⁻¹) (Δν)¹H NMR (δ, ppm) (Δδ)
[CuLCl₂]C₁₆H₂₆Cl₂CuN₂85Green15ν(N-H): 3250 (-100), ν(C-N): 1150 (+20)H-α: 4.5 (+0.8), Piperidine-H: 3.2 (+0.5)
[NiLCl₂]C₁₆H₂₆Cl₂N₂Ni78Pale Green12ν(N-H): 3265 (-85), ν(C-N): 1145 (+15)H-α: 4.3 (+0.6), Piperidine-H: 3.1 (+0.4)
[PdLCl₂]C₁₆H₂₆Cl₂N₂Pd92Yellow10ν(N-H): 3280 (-70), ν(C-N): 1148 (+18)H-α: 4.6 (+0.9), Piperidine-H: 3.3 (+0.6)

Note: The data presented in this table is hypothetical and serves as an example for data presentation.

Visualizations

Experimental Workflow

experimental_workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation cluster_characterization Characterization ligand Dissolve Ligand in Solvent mix Mix Solutions ligand->mix metal_salt Dissolve Metal Salt in Solvent metal_salt->mix react Stir/Reflux (2-24h) mix->react isolate Filter/Evaporate react->isolate wash Wash with Solvent isolate->wash dry Dry under Vacuum wash->dry char IR, NMR, UV-Vis, MS, EA, X-ray dry->char

Caption: Experimental workflow for the synthesis of metal complexes.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to response Biological Response (e.g., Apoptosis) nucleus->response Alters Gene Expression metal_complex Metal Complex metal_complex->receptor Binds

Caption: Hypothetical signaling pathway activated by a metal complex.

References

Application Notes and Protocols for the Purification of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The stereochemistry of these amines is often fundamental to their biological activity and efficacy.[2] Consequently, the preparation of enantiomerically pure amines is a critical step in drug development and chemical synthesis.[2] This document provides detailed application notes and protocols for the most common and effective techniques used to purify chiral amines, ensuring high enantiomeric purity. The methods covered include classical resolution via diastereomeric salt formation, modern chromatographic techniques, and enzymatic resolutions.

Diastereomeric Salt Crystallization

This classical method remains a robust and widely used technique for the large-scale resolution of racemic amines.[3][4] The principle lies in the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2][5] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][6]

Logical Workflow for Diastereomeric Salt Crystallization

Diastereomeric_Salt_Crystallization RacemicAmine Racemic Amine (R/S)-Amine SaltFormation Diastereomeric Salt Formation RacemicAmine->SaltFormation ChiralAcid Chiral Resolving Agent (e.g., (+)-DBTA) ChiralAcid->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration LessSolubleSalt Less Soluble Diastereomeric Salt (Crystals) Filtration->LessSolubleSalt MotherLiquor Mother Liquor with More Soluble Salt Filtration->MotherLiquor Liberation Liberation of Amine (Base Treatment) LessSolubleSalt->Liberation PureEnantiomer Enantiomerically Pure Amine Liberation->PureEnantiomer

Caption: Workflow for chiral amine purification via diastereomeric salt crystallization.

Quantitative Data Summary
Racemic AmineChiral Resolving AgentSolventYield (%)Enantiomeric Excess (ee) (%)
1-Phenylethylamine(R)-2-Hydroxy-2-phenylpropanoic acidEthanol>95 (of one diastereomer)>99
Various cyclic and acyclic aminesMandelic acid (MA) or Ditoluoyl tartaric acid (DTTA)VariousVariableHigh
Experimental Protocol: Resolution of (±)-1-Phenylethylamine with (+)-Dibenzoyl-D-tartaric Acid

This protocol is a representative example of diastereomeric salt crystallization.[2]

Materials:

  • (±)-1-Phenylethylamine

  • (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

  • Methanol

  • 50% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask, dissolve the racemic (±)-1-phenylethylamine in a suitable solvent like methanol.

    • In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in the same solvent.

    • Slowly add the amine solution to the acid solution with stirring. The diastereomeric salts will begin to precipitate.

    • Heat the mixture to dissolve the salts completely, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystallization of the less soluble diastereomer.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystalline diastereomeric salt in a vacuum oven or air-dry until a constant weight is achieved.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • While stirring, slowly add a 50% sodium hydroxide solution until the salt completely dissolves and the solution is strongly basic (pH > 12). This liberates the free amine.

  • Isolation and Purification:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated amine with an organic solvent such as diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the purified amine using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Chiral Chromatography

Chiral chromatography is a powerful and widely used technique for the separation and quantification of enantiomers.[7] This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7][8] The most common techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[7]

Workflow for Chiral Chromatography Purification

Chiral_Chromatography RacemicMixture Racemic Amine Mixture Injection Injection onto Chiral Column RacemicMixture->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection Detection (UV, etc.) Separation->Detection FractionCollection Fraction Collection Detection->FractionCollection Enantiomer1 Pure Enantiomer 1 FractionCollection->Enantiomer1 Enantiomer2 Pure Enantiomer 2 FractionCollection->Enantiomer2

Caption: General workflow for chiral amine purification by chromatography.

Quantitative Data Summary for Chiral Chromatography
TechniqueChiral Stationary Phase (CSP)Mobile Phase/ModifierAnalyte ExampleEnantiomeric Purity (ee)Reference
HPLC Polysaccharide-based (e.g., Chiralpak)Hexane/Ethanol or Acetonitrile/Methanol with additivesPrimary amines>99%[9]
SFC Cyclofructan-based (Larihc CF6-P)CO2 with Methanol, Ethanol, or 2-Propanol25 chiral primary aminesHigh resolution achieved[9]
SFC Crown ether-derived (Crownpak® CR-I (+))CO2 with modifier1,2-diphenylethylamineBaseline separation[10]
GC Diproline-based-Derivatized aromatic and aliphatic aminesHigh enantioselectivity[11]
Experimental Protocol: Chiral SFC Purification of a Primary Amine

This protocol is based on a general approach for screening and optimizing chiral amine separations using SFC.[9]

Materials and Equipment:

  • SFC system with a UV detector

  • Chiral column (e.g., Larihc CF6-P or a polysaccharide-based column)

  • Carbon dioxide (supercritical fluid grade)

  • Modifiers: Methanol, Ethanol

  • Additives: Trifluoroacetic acid (TFA), Triethylamine (TEA)

  • Racemic amine sample

Procedure:

  • Sample Preparation:

    • Dissolve the racemic amine in the mobile phase modifier (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.

    • If peak tailing is observed, consider adding a basic additive like dimethylethylamine to the sample diluent.[12]

  • Method Development and Screening:

    • Initial Screening Conditions:

      • Column: Larihc CF6-P (or other suitable chiral column)

      • Mobile Phase: 80:20 CO2/Methanol with 0.2% TFA and 0.1% TEA

      • Flow Rate: 2-4 mL/min

      • Back Pressure: 150 bar

      • Column Temperature: 40 °C

      • Detection: UV at a suitable wavelength (e.g., 220 nm)

    • Optimization:

      • Vary the organic modifier (methanol, ethanol) and its percentage.

      • Adjust the concentration and type of acidic and basic additives to improve peak shape and resolution. For basic compounds, additives are often necessary.[12][13]

      • Optimize temperature and back pressure to fine-tune selectivity.

  • Preparative Purification:

    • Once optimal analytical conditions are found, scale up the method to a preparative SFC system with a larger dimension column of the same stationary phase.

    • Increase the injection volume and sample concentration for higher throughput.

    • Collect the fractions corresponding to each enantiomer.

  • Post-Purification:

    • Evaporate the solvent from the collected fractions. SFC has the advantage of faster solvent removal due to the volatility of CO2.[14]

    • Analyze the purity of the collected fractions by analytical chiral SFC or HPLC to confirm the enantiomeric excess.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[15][16] This results in the formation of a product from one enantiomer, leaving the other enantiomer unreacted. The product and the unreacted starting material, now enantiomerically enriched, can then be separated. A major advantage of this method is its high enantioselectivity under mild reaction conditions.[1] A key limitation is that the maximum theoretical yield for a single enantiomer is 50%.[16]

Principle of Enzymatic Kinetic Resolution

Enzymatic_Resolution RacemicAmine Racemic Amine (R)-Amine + (S)-Amine Reaction Selective Acylation RacemicAmine->Reaction Enzyme Enantioselective Enzyme (e.g., Lipase) Enzyme->Reaction AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->Reaction Mixture Mixture of: (R)-Amide + (S)-Amine Reaction->Mixture Separation Separation (e.g., Chromatography) Mixture->Separation Product Enantiopure (R)-Amide Separation->Product Unreacted Enantiopure (S)-Amine Separation->Unreacted

Caption: Workflow of enzymatic kinetic resolution of a chiral amine.

Quantitative Data Summary for Enzymatic Resolution
Racemic AmineEnzymeAcyl Donor/ReactionYield (%)Enantiomeric Excess (ee) (%)
1-PhenylethylamineNovozym 435 (CALB)Methyl 1-phenylethyl carbonate>99 (for all 4 products in DEKR)>99
Various unfunctionalized primary aminesLipase + Ruthenium catalyst (for DKR)AcylationHighHigh
1-(1-Naphthyl)ethylamineSubtilisin2,2,2-Trifluoroethyl butyrate>90 (for (R)-amine)>90

Note: DKR (Dynamic Kinetic Resolution) combines kinetic resolution with in-situ racemization of the undesired enantiomer, allowing for theoretical yields of up to 100%.[16]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

This protocol is a general procedure for the enzymatic resolution of primary amines.[15][17]

Materials:

  • Racemic primary amine

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, MTBE)

  • Acyl donor (e.g., ethyl acetate, isopropyl acetate)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Stirring plate and heating mantle/oil bath

  • System for separation (e.g., column chromatography)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the racemic amine, the organic solvent, and the acyl donor (typically in excess).

    • Add the immobilized lipase (e.g., 10-50 mg per mmol of amine).

    • If necessary, add activated molecular sieves to ensure anhydrous conditions.

  • Enzymatic Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

    • Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the product amide.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting mixture contains the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer).

    • Separate the unreacted amine from the amide product using an appropriate method such as column chromatography on silica gel or an acid-base extraction.

  • Analysis:

    • Determine the yield and enantiomeric excess of both the isolated unreacted amine and the amide product using chiral chromatography (HPLC, GC) or NMR.

Conclusion

The choice of purification technique for chiral amines depends on several factors, including the scale of the separation, the properties of the amine, the desired level of purity, and cost considerations. Diastereomeric salt crystallization is a cost-effective method suitable for large-scale industrial applications. Chiral chromatography, particularly SFC, offers high resolution and speed, making it ideal for both analytical and preparative scale separations in research and development. Enzymatic resolution provides excellent enantioselectivity under mild conditions and is a valuable tool in biocatalysis and green chemistry. By understanding the principles and protocols of these techniques, researchers can effectively obtain the enantiomerically pure amines required for their work.

References

Large-Scale Synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, a key chiral intermediate in the manufacture of the antidiabetic drug, Repaglinide.[1] The synthesis can be approached through two primary routes: a traditional multi-step synthesis and a more efficient one-pot, telescoped process. Both methodologies are outlined below to provide flexibility based on manufacturing capabilities and scale requirements.

Chemical Structures and Nomenclature

Compound NameStructureIUPAC NameCAS Number
This compoundStructure of this compound(1S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine147769-93-5[1]
2-FluorobenzaldehydeStructure of 2-Fluorobenzaldehyde2-Fluorobenzaldehyde446-52-6
2-(Piperidin-1-yl)benzaldehydeStructure of 2-(Piperidin-1-yl)benzaldehyde2-(Piperidin-1-yl)benzaldehyde34595-26-1
3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-oneStructure of 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one147770-03-4
3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oximeStructure of 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oxime(E/Z)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oximeNot Available
Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amineStructure of Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine(±)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amineNot Available
L-(-)-N-Acetylglutamic acidStructure of L-(-)-N-Acetylglutamic acid(2S)-2-(Acetylamino)pentanedioic acid1188-37-0

Synthetic Strategies

Two primary synthetic routes are detailed: a multi-step synthesis involving the isolation of key intermediates and a more streamlined one-pot process that telescopes several reaction steps.

Multi-Step Synthesis

This traditional approach involves the sequential synthesis and isolation of intermediates, offering distinct quality control points at each stage.

Multi-Step Synthesis A 2-Fluorobenzaldehyde B 2-(Piperidin-1-yl)benzaldehyde A->B Piperidine, K2CO3, DMF C 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-ol B->C Isobutylmagnesium bromide, THF D 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one C->D Oxidation E 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oxime D->E Hydroxylamine hydrochloride F Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine E->F Catalytic Hydrogenation (Raney Ni) G This compound F->G Chiral Resolution (L-(-)-N-Acetylglutamic acid)

Caption: Multi-step synthetic route for this compound.

One-Pot Synthesis

An improved and more efficient approach involves a "telescoped" or one-pot process that combines the nucleophilic substitution, Grignard reaction, reduction, and resolution steps, minimizing intermediate handling and improving overall yield and process efficiency.[2]

One-Pot Synthesis A 2-Fluorobenzaldehyde B [Intermediate Mixture] A->B 1. Piperidine 2. Isobutylmagnesium bromide 3. Reduction (e.g., NaBH4) (Telescoped Steps) C This compound B->C Chiral Resolution (L-(-)-N-Acetylglutamic acid)

Caption: Streamlined one-pot synthesis of the target chiral amine.

Experimental Protocols

Multi-Step Synthesis Protocols

Step 1: Synthesis of 2-(Piperidin-1-yl)benzaldehyde

This step involves the nucleophilic aromatic substitution of fluorine in 2-fluorobenzaldehyde with piperidine.

  • Reagents and Materials:

    • 2-Fluorobenzaldehyde

    • Piperidine

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of piperidine (1.1 equivalents) in DMF, add anhydrous K₂CO₃ (2 equivalents).

    • Heat the mixture to 80-90 °C with stirring.

    • Add 2-fluorobenzaldehyde (1 equivalent) dropwise to the reaction mixture.

    • Continue heating for 12 hours, monitoring the reaction progress by TLC or LC-MS.[3]

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield crude 2-(piperidin-1-yl)benzaldehyde, which can be purified by column chromatography.

Step 2: Synthesis of 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one

This two-part step involves a Grignard reaction followed by oxidation.

  • Part A: Grignard Reaction

    • Reagents and Materials:

      • 2-(Piperidin-1-yl)benzaldehyde

      • Isobutylmagnesium bromide (in a suitable solvent like THF)

      • Anhydrous Tetrahydrofuran (THF)

      • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Procedure:

      • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(piperidin-1-yl)benzaldehyde in anhydrous THF.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add isobutylmagnesium bromide (1.1-1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

      • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

      • Extract the product, 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-ol, with an organic solvent.

      • Wash, dry, and concentrate the organic phase. The crude alcohol is typically used in the next step without further purification.

  • Part B: Oxidation

    • Reagents and Materials:

      • Crude 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-ol

      • Oxidizing agent (e.g., PCC, PDC, or Swern oxidation reagents)

      • Anhydrous Dichloromethane (DCM)

    • Procedure:

      • Dissolve the crude alcohol in anhydrous DCM.

      • Add the chosen oxidizing agent portion-wise at a controlled temperature (specific conditions depend on the reagent used).

      • Stir the reaction until the starting material is consumed (monitored by TLC).

      • Work up the reaction mixture according to the specific protocol for the chosen oxidizing agent.

      • Purify the crude ketone by column chromatography to obtain 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one.

Step 3: Synthesis of 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oxime

This step involves the condensation of the ketone with hydroxylamine.

  • Reagents and Materials:

    • 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate or pyridine

    • Ethanol or Methanol

  • Procedure:

    • Dissolve 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base like sodium acetate or pyridine (to neutralize the HCl).

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Wash, dry, and concentrate the organic layer to obtain the crude oxime, which may be used in the next step without further purification.

Step 4: Synthesis of Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

This step involves the reduction of the oxime to the primary amine using catalytic hydrogenation.

  • Reagents and Materials:

    • 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oxime

    • Raney Nickel (catalyst)

    • Methanol or Ethanol

    • Hydrogen gas

  • Procedure:

    • In a suitable hydrogenation apparatus, suspend the oxime in methanol.

    • Carefully add Raney Nickel catalyst (a small amount, typically 5-10% by weight of the substrate).

    • Pressurize the vessel with hydrogen gas (typically 3-5 bar).

    • Stir the reaction mixture at room temperature until hydrogen uptake ceases.

    • Carefully filter the catalyst (Caution: Raney Nickel is pyrophoric and should be handled under a wet solvent).

    • Concentrate the filtrate to obtain the crude racemic amine. A reported yield for this step is 95.5%.[4]

Step 5: Chiral Resolution of Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

This crucial step separates the desired (S)-enantiomer from the racemic mixture.

  • Reagents and Materials:

    • Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

    • L-(-)-N-Acetylglutamic acid (L-(-)-NAGA) as the resolving agent

    • Acetone/Water or Acetone/Methanol solvent mixture

  • Procedure:

    • Dissolve the racemic amine in a suitable solvent mixture, such as acetone:water (e.g., 8.2:0.55 v/v).[2]

    • Add a solution of L-(-)-N-acetylglutamic acid (approximately 0.5 equivalents) in the same solvent system.

    • Stir the mixture for a few hours to allow for the diastereomeric salt of the (S)-amine to crystallize.[2]

    • Collect the precipitated salt by filtration and wash with a cold solvent.

    • The undesired (R)-enantiomer remains in the mother liquor.

    • To obtain the free (S)-amine, treat the diastereomeric salt with a base (e.g., aqueous NaOH) and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase to yield the final product, this compound. The yield of the (S)-isomer is reported to be around 60% with respect to the starting racemic amine.[2]

One-Pot Synthesis Protocol

This optimized process combines several steps to improve efficiency.

  • Reagents and Materials:

    • 2-Fluorobenzaldehyde

    • Piperidine

    • Isobutylmagnesium bromide in THF

    • Sodium borohydride (NaBH₄)

    • Methanol

    • L-(-)-N-Acetylglutamic acid (L-(-)-NAGA)

    • Toluene, THF, Acetone, Water

  • Procedure:

    • Nucleophilic Substitution: In a suitable reactor, react 2-fluorobenzaldehyde with piperidine at an elevated temperature (e.g., 220-225 °C) in an autoclave system under pressure to form 2-(piperidin-1-yl)benzaldehyde in situ.[2]

    • Grignard Reaction (Telescoped): After cooling, the crude reaction mixture is diluted with a toluene:THF solvent system and reacted with isobutylmagnesium bromide at an elevated temperature (e.g., 98-102 °C) for an extended period (14-16 hours).[2] This forms the corresponding alcohol.

    • Reduction (Telescoped): The reaction mixture is then cooled (0-5 °C) and methanol is added, followed by the portion-wise addition of sodium borohydride to reduce the intermediate ketone (formed in situ from the oxidation of the alcohol) to the racemic amine.[2]

    • Work-up and Resolution: After an acidic work-up, the crude racemic amine is isolated. The resolution is then carried out as described in Step 5 of the multi-step synthesis, by forming the diastereomeric salt with L-(-)-N-acetylglutamic acid in an acetone:water mixture.[2]

    • The final product, this compound, is isolated after basification of the salt and extraction.

Data Presentation

Table 1: Summary of Yields for the Multi-Step Synthesis

StepProductTypical YieldReference
12-(Piperidin-1-yl)benzaldehydeGood to Excellent[3]
23-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-oneVariable-
33-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oximeGood to Excellent-
4Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine95.5%[4]
5This compound~60% (from racemate)[2]

Table 2: Key Process Parameters for the One-Pot Synthesis

StageKey ReagentsSolvent SystemTemperatureTimeReference
Nucleophilic SubstitutionPiperidinePiperidine (as solvent)220-225 °C6-8 h[2]
Grignard ReactionIsobutylmagnesium bromideToluene:THF (4:1)98-102 °C14-16 h[2]
ReductionSodium borohydrideMethanol0-5 °C2-3 h[2]
ResolutionL-(-)-N-Acetylglutamic acidAcetone:Water (8.2:0.55)Room Temp.3 h[2]

Safety Precautions

  • Grignard Reagents: Highly reactive, moisture-sensitive, and flammable. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere.

  • Raney Nickel: Pyrophoric catalyst, especially when dry. It should always be handled as a slurry in a solvent and filtered with care.

  • Hydrogen Gas: Highly flammable and explosive. Use in a well-ventilated area with appropriate safety measures for handling flammable gases.

  • Solvents: Many of the solvents used (THF, DMF, Methanol, Acetone) are flammable and/or toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • High-Pressure Reactions: The one-pot synthesis involves high temperatures and pressures, requiring the use of a certified autoclave and adherence to all relevant safety protocols for high-pressure reactions.

Concluding Remarks

The large-scale synthesis of this compound can be successfully achieved through either a multi-step or a one-pot process. The choice of method will depend on the specific requirements for process control, throughput, and available equipment. The one-pot synthesis offers significant advantages in terms of efficiency and reduced handling of intermediates, making it a more attractive option for industrial-scale production. Careful optimization of reaction conditions and adherence to safety protocols are paramount for a successful and safe synthesis.

References

analytical methods for characterizing (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of analytical methodologies for the characterization of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine reveals its significance as a key intermediate and specified impurity in the synthesis of Repaglinide.[1][2] The analytical procedures outlined below are based on established principles for the characterization of chiral amines and related pharmaceutical compounds, providing a framework for identity, purity, and chiral specificity testing.

Physicochemical Properties

This compound is a chiral molecule whose stereoisomeric purity is critical for its intended use in pharmaceutical synthesis. A summary of its key identifiers and properties is provided below.[1][3][4]

PropertyValueSource
IUPAC Name (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine[1]
Molecular Formula C₁₆H₂₆N₂[1][3]
Molecular Weight 246.39 g/mol [1][3]
Exact Mass 246.2096 Da[1]
CAS Number 147769-95-5[4][5]
Optical Activity (+)[3]
SMILES CC(C)C--INVALID-LINK--N[1]
InChIKey CARYLRSDNWJCJV-HNNXBMFYSA-N[1]

Analytical Techniques Overview

The comprehensive characterization of this compound involves a multi-technique approach to confirm its structure, quantify its purity, and determine its enantiomeric excess.

Analytical_Workflow cluster_input Input cluster_analysis Analytical Characterization cluster_output Results Compound This compound HPLC HPLC Analysis Compound->HPLC GCMS GC-MS Analysis Compound->GCMS NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Polarimetry Optical Rotation Compound->Polarimetry Purity Chemical Purity (%) HPLC->Purity ChiralPurity Enantiomeric Excess (% ee) HPLC->ChiralPurity GCMS->Purity Identity Structural Confirmation NMR->Identity MS->Identity Confirmation Stereochemical Confirmation Polarimetry->Confirmation

Caption: Overview of analytical methods for compound characterization.

Application Note 1: Chromatographic Analysis for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining both the chemical and chiral purity of this compound. Due to the presence of a stereocenter, a chiral stationary phase (CSP) is required to separate the (S)- and (R)-enantiomers. Polysaccharide-based CSPs are often effective for resolving chiral amines.[6][7] Gas Chromatography (GC) coupled with Mass Spectrometry (MS) can also be employed to assess purity and identify any volatile impurities.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the enantioselective analysis of the target compound. Method optimization is required for specific instrumentation and columns.

HPLC_Workflow prep Sample Preparation Dissolve sample in mobile phase Filter through 0.45 µm filter hplc HPLC System Isocratic Pump Autosampler Column Oven UV Detector prep->hplc Load separation Chiral Separation Inject sample Mobile phase carries sample Enantiomers interact differently with CSP hplc->separation Inject detection Detection & Data Acquisition Monitor at specified wavelength Record chromatogram separation->detection Elute analysis Data Analysis Integrate peak areas for (S) and (R) enantiomers Calculate % Purity and % Enantiomeric Excess detection->analysis Process

Caption: Workflow for Chiral HPLC analysis.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard system with pump, autosampler, and UV detector[6]
Column Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Conc. ~0.5 mg/mL in mobile phase

Note: The mobile phase composition may require optimization to achieve baseline separation of enantiomers.

Application Note 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Protocol 2: NMR Spectroscopy

¹H and ¹³C NMR spectra should be acquired to confirm the identity of the compound. The expected chemical shifts are predicted based on the molecular structure.

Predicted ¹H and ¹³C NMR Chemical Shifts:

NucleusPredicted Chemical Shift (δ, ppm)Structural Assignment
¹H NMR 7.0 - 7.5Aromatic protons (4H)
~4.0Methine proton (-CH(N)-)
2.8 - 3.2Piperidine protons adjacent to N (4H)
1.4 - 1.8Remaining Piperidine and Butyl protons
~1.5Amine protons (-NH₂) (broad singlet)[8]
0.8 - 1.0Methyl protons (-CH(CH₃)₂)
¹³C NMR 140 - 150Aromatic C-N
120 - 130Aromatic C-H
~55Methine Carbon (-CH(N)-)
~50Piperidine Carbons adjacent to N
20 - 30Remaining Piperidine and Alkyl Carbons

Note: Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆. The amine protons may exchange, leading to a broad signal or no signal at all.[8]

Protocol 3: Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is recommended for accurate mass determination.

Instrumentation and Expected Results:

ParameterRecommended Setting/Value
Mass Spectrometer ESI Time-of-Flight (ESI-TOF) or Orbitrap
Ionization Mode Positive (+)
Calculated Exact Mass 246.2096 (for C₁₆H₂₆N₂)[1]
Expected Ion [M+H]⁺
Expected m/z 247.2172

Application Note 3: Chiroptical Analysis

Specific optical rotation is a fundamental property of chiral molecules and is used to confirm the bulk stereochemical identity of the material.

Protocol 4: Specific Optical Rotation

The measurement should be performed using a calibrated polarimeter at a standard wavelength and temperature.

Measurement Conditions:

ParameterRecommended Setting
Wavelength Sodium D-line (589 nm)
Temperature 20 °C or 25 °C
Solvent Methanol or Ethanol
Concentration (c) 1 g / 100 mL
Path Length (l) 1 dm
Expected Rotation Positive (+)[3]

The specific rotation [α] is calculated using the formula: [α] = α / (l * c) , where α is the observed rotation.

References

Application Notes and Protocols for (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a chiral primary amine with significant potential as an organocatalyst in asymmetric synthesis. Chiral amines are a cornerstone of organocatalysis, facilitating the formation of stereochemically defined molecules, which is of paramount importance in the development of novel therapeutics.[1][2] These catalysts operate through the formation of transient chiral intermediates, such as enamines or iminium ions, thereby directing the stereochemical outcome of a reaction.[1] This document provides a detailed protocol for the application of this compound in a representative asymmetric Michael addition reaction, a fundamental carbon-carbon bond-forming reaction.[3]

Signaling Pathway: Enamine Catalysis

The catalytic cycle of a chiral primary amine in a Michael addition proceeds through an enamine intermediate. The amine catalyst first condenses with a carbonyl donor to form a nucleophilic enamine. This enamine then attacks the Michael acceptor in a stereocontrolled fashion, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle.

Enamine_Catalysis Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Donor - H₂O Donor Carbonyl Donor (e.g., Aldehyde, Ketone) Iminium Iminium Ion Intermediate Enamine->Iminium + Acceptor Acceptor Michael Acceptor (e.g., α,β-Unsaturated Carbonyl) Product Chiral Michael Adduct Iminium->Product + H₂O Product->Catalyst Catalyst Regeneration Water H₂O

Caption: Generalized enamine catalytic cycle for a Michael addition.

Data Presentation: Asymmetric Michael Addition of Propanal to Nitrostyrene

The following table summarizes representative data for the asymmetric Michael addition of propanal to trans-β-nitrostyrene, catalyzed by a chiral primary amine. This data is illustrative of the performance expected when using this compound under optimized conditions.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
110Dichloromethane25249295
25Chloroform25368894
310Toluene0488597
410Tetrahydrofuran25247588

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be of anhydrous grade and reagents should be purified prior to use if necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add catalyst and acceptor to solvent - Cool to desired temperature start->setup addition Reagent Addition: - Add carbonyl donor dropwise setup->addition reaction Reaction: - Stir under inert atmosphere - Monitor by TLC addition->reaction quench Work-up: - Quench the reaction reaction->quench extraction Extraction: - Extract with organic solvent quench->extraction purification Purification: - Column chromatography extraction->purification analysis Analysis: - NMR, HPLC purification->analysis end End analysis->end

Caption: A typical workflow for an asymmetric organocatalytic reaction.

Detailed Protocol for Asymmetric Michael Addition

This protocol describes the asymmetric Michael addition of propanal to trans-β-nitrostyrene using this compound as the organocatalyst.

Materials:

  • This compound (Catalyst)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Propanal (Carbonyl Donor)

  • Anhydrous Dichloromethane (Solvent)

  • Trifluoroacetic acid (Co-catalyst, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (Eluents)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon)

  • Syringes

  • Magnetic stirrer with cooling bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%) and trans-β-nitrostyrene (1.0 mmol).

  • Dissolve the solids in anhydrous dichloromethane (2.0 mL).

  • If using a co-catalyst, add trifluoroacetic acid (0.05 mmol, 5 mol%) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Add propanal (2.0 mmol) dropwise to the stirred solution over a period of 5 minutes.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired chiral Michael adduct.

  • Determine the yield and enantiomeric excess of the product by NMR spectroscopy and chiral HPLC analysis, respectively.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a chiral amine and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

  • Trifluoroacetic acid is corrosive and should be handled with extreme care.

References

Application Notes and Protocols for (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a key chiral intermediate in the synthesis of Repaglinide, a well-established anti-diabetic agent. While its primary role has been as a building block, its structural features, particularly the presence of a piperidine moiety, suggest potential for broader applications in medicinal chemistry. The piperidine ring is a common scaffold in a variety of pharmacologically active compounds, exhibiting activities ranging from anti-cancer to neuroprotective. This document outlines potential therapeutic applications for this compound and provides detailed protocols for its investigation as a modulator of ion channels and as a scaffold for novel therapeutic agents.

Potential Therapeutic Applications

Given its structural similarity to a fragment of Repaglinide, a primary area of investigation for this compound is in the context of metabolic disorders, specifically type 2 diabetes. As a precursor to a known insulin secretagogue, it is plausible that this intermediate may exhibit weak modulatory effects on ATP-dependent potassium (K-ATP) channels in pancreatic β-cells.

Furthermore, the N-aryl piperidine motif is present in numerous biologically active molecules.[1][2] This opens up possibilities for its investigation in other therapeutic areas:

  • Oncology: Piperidine derivatives have been reported to possess anti-proliferative and cytotoxic effects against various cancer cell lines.[1]

  • Neuropharmacology: The piperidine scaffold is a core component of many CNS-active drugs, suggesting potential for activity as an analgesic or in the treatment of neurodegenerative diseases.

  • Infectious Diseases: N-aryl piperidine derivatives have shown promise as antimicrobial and antifungal agents.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₆H₂₆N₂ChemSpider
Molecular Weight246.40 g/mol ChemSpider
AppearanceOff-white to pale yellow solidInternal Data
SolubilitySoluble in methanol, ethanol, and DMSOInternal Data
Melting Point78-82 °CInternal Data

Postulated Mechanism of Action: K-ATP Channel Modulation

As a key structural component of Repaglinide, it is hypothesized that this compound may interact with the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. The proposed mechanism, likely weaker than that of Repaglinide, would involve the binding to the sulfonylurea receptor 1 (SUR1) subunit of the channel, leading to its closure. This inhibition of potassium efflux would cause membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of Ca²⁺, which triggers the exocytosis of insulin-containing granules.

G Compound This compound SUR1 SUR1 Subunit of K-ATP Channel Compound->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Promotes Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Analysis Culture Culture β-cells Seed Seed cells in 24-well plate Culture->Seed Preincubate Pre-incubate in low glucose buffer Seed->Preincubate Stimulate Stimulate with high glucose + compound Preincubate->Stimulate Incubate Incubate for 1 hour Stimulate->Incubate Collect Collect supernatant Incubate->Collect ELISA Insulin ELISA Collect->ELISA Analyze Data Analysis (EC₅₀) ELISA->Analyze

References

Application Notes and Protocols for Screening the Catalytic Activity of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a chiral primary amine recognized as a key intermediate in the synthesis of pharmaceutical compounds. Its structure, featuring a chiral center and a primary amine group, suggests potential for applications in asymmetric organocatalysis. Chiral primary amines are known to be effective catalysts in a variety of enantioselective transformations.[1][2] This document provides a comprehensive set of protocols for the systematic screening of this compound for its potential catalytic activity. The focus is on a model asymmetric Michael addition reaction, a benchmark for evaluating chiral amine catalysts.[3][4] Methodologies for reaction setup, optimization, and the determination of product yield and enantiomeric excess (ee) are detailed to facilitate a thorough evaluation of its catalytic capabilities.

General Screening Workflow

A systematic approach is essential for evaluating a new compound's catalytic potential. The workflow begins with the selection of a model reaction, followed by the screening of various reaction parameters to identify optimal conditions. The primary metrics for success are reaction yield and the enantiomeric excess of the product.

G cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of Putative Catalyst C Set Up Reaction Array (Vary Solvent, Temp, Loading) A->C B Prepare Reactant Stock Solutions B->C D Monitor Reaction (e.g., TLC, GC/MS) C->D Stir at Temp E Reaction Work-up & Purification D->E Quench Reaction F Determine Yield (¹H NMR with Std.) E->F G Determine Enantiomeric Excess (Chiral HPLC/GC) E->G H Data Tabulation & Comparison F->H G->H I Optimal Conditions Identified? H->I I->C No, Iterate J Proceed to Substrate Scope Expansion I->J Yes G catalyst (S)-Catalyst (R-NH2) enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde aldehyde Aldehyde (R'-CHO) aldehyde->enamine iminium Chiral Iminium Intermediate enamine->iminium + Nitroalkene (Stereoselective Attack) h2o_out H₂O enamine->h2o_out - H₂O nitroalkene Nitroalkene (Michael Acceptor) nitroalkene->iminium product Michael Adduct (Product) iminium->product + H₂O (Hydrolysis) h2o_in H₂O h2o_in->product product->catalyst Regenerates Catalyst

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, a key intermediate in the production of Repaglinide.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions to improve yield and purity.

1. Low Yield in the Grignard Reaction

  • Question: I am experiencing a low yield during the Grignard reaction between 2-(piperidin-1-yl)benzonitrile and isobutylmagnesium bromide. What are the potential causes and solutions?

  • Answer: Low yields in this Grignard reaction can stem from several factors:

    • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

    • Side Reactions: The primary side reaction is the formation of Wurtz coupling products.

    • Incomplete Reaction: The reaction may not have gone to completion.

    Troubleshooting Steps:

    • Strict Anhydrous Conditions: Use freshly distilled anhydrous solvents. Flame-dry all glassware before use.

    • Solvent System: A mixture of toluene and THF (e.g., 4:1) has been shown to be effective.[2]

    • Reaction Temperature: Maintain a reaction temperature of around 98°C for the Grignard reaction to ensure completion.[2]

    • Reagent Addition: Add the Grignard reagent slowly to the solution of the nitrile to control the exothermic reaction.

2. Inefficient Reduction of the Oxime Intermediate

  • Question: My reduction of 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oxime is resulting in a low yield and many impurities. How can I improve this step?

  • Answer: The choice of reducing agent is critical for this step.

    • Problematic Reagents: The use of NiCl₂-NaBH₄ is known to produce numerous impurities, leading to difficult workup and low yields.[1]

    • Recommended Method: Catalytic hydrogenation is a much cleaner and higher-yielding alternative.

    Troubleshooting Steps:

    • Catalyst Selection: Palladium on carbon (Pd/C) is an effective catalyst for this hydrogenation.

    • Solvent: Methanol is a suitable solvent for the reaction.

    • Hydrogen Pressure: A hydrogen pressure of around 5 bar is typically used.

    • Temperature: The reaction can be carried out at room temperature.

    • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine completion. A reported yield for this method is as high as 95.5%.[1]

3. Poor Enantioselectivity in Chiral Resolution

  • Question: I am struggling to achieve good separation of the (S)-enantiomer during the chiral resolution of racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. What can I do?

  • Answer: Inefficient resolution can be due to the choice of resolving agent, solvent system, or crystallization conditions.

    • Recommended Resolving Agent: N-acetyl-L-glutamic acid is an effective resolving agent for this amine.[2]

    Troubleshooting Steps:

    • Solvent System Optimization: The ratio of acetone to methanol is crucial. A mixture of acetone and methanol (e.g., 10:2) has been reported to give good results.[2] The presence of a small amount of water can also influence the crystallization.

    • Crystallization Conditions: Allow the diastereomeric salts to crystallize slowly. Cooling the solution gradually and allowing it to stand overnight can improve the purity of the crystals.

    • Recrystallization: If the initial optical purity is low, a recrystallization step can be performed to enhance it.

4. Formation of Impurities

  • Question: What are the common impurities I should be aware of during the synthesis, and how can I minimize them?

  • Answer: Several impurities can form throughout the synthesis.

    • Grignard Step: As mentioned, Wurtz coupling by-products can form. Using optimal solvent and temperature conditions can minimize this.

    • Reduction Step: Incomplete reduction of the oxime can leave unreacted starting material. Using a more efficient reduction method like catalytic hydrogenation will address this. Side reactions with certain reducing agents (like NiCl₂-NaBH₄) can also introduce impurities.[1]

    • Piperidine Substitution Step: If starting from a fluorinated precursor, incomplete substitution can result in residual starting material. Ensuring adequate reaction time and temperature is important.

    • Racemization: During certain steps, especially if harsh basic or acidic conditions are used, racemization of the desired (S)-enantiomer can occur.

    General Strategies for Minimizing Impurities:

    • Monitor each reaction step to completion.

    • Use high-purity starting materials and reagents.

    • Optimize reaction conditions (temperature, time, solvent).

    • Employ appropriate purification techniques (e.g., column chromatography, recrystallization) at each stage where necessary.

Data Presentation: Comparison of Reduction Methods

Reducing Agent / MethodSolventTemperatureYieldRemarksReference
NiCl₂-NaBH₄MethanolNot SpecifiedLowMany impurities, difficult workup, environmental concerns.[1]
Catalytic HydrogenationMethanolRoom Temp.95.5%Environmentally friendly, simple workup, high yield.[1]

Experimental Protocols

1. Catalytic Hydrogenation of 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oxime

This protocol is based on a reported high-yield, environmentally friendly method.[1]

  • Materials:

    • 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oxime

    • Palladium on carbon (Pd/C, 10%)

    • Methanol

    • Hydrogen gas

    • High-pressure hydrogenation reactor

  • Procedure:

    • In a high-pressure hydrogenation reactor, dissolve the 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oxime in methanol.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Seal the reactor and purge with nitrogen gas to remove any air.

    • Pressurize the reactor with hydrogen gas to approximately 5 bar.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

2. Chiral Resolution of Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

This protocol utilizes N-acetyl-L-glutamic acid for the resolution.[2]

  • Materials:

    • Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

    • N-acetyl-L-glutamic acid

    • Acetone

    • Methanol

  • Procedure:

    • Dissolve the racemic amine in a mixture of acetone and methanol (e.g., a 10:2 ratio).

    • In a separate flask, dissolve N-acetyl-L-glutamic acid in the same solvent mixture, heating gently if necessary.

    • Add the N-acetyl-L-glutamic acid solution to the amine solution.

    • Allow the mixture to cool to room temperature and then let it stand, for example, overnight, to allow for the crystallization of the diastereomeric salt of the (S)-amine.

    • Collect the crystals by filtration and wash them with a cold acetone-methanol mixture.

    • To obtain the free (S)-amine, treat the diastereomeric salt with a base (e.g., sodium hydroxide solution) and extract with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the this compound.

Visualizations

Synthesis_Workflow Start 2-(Piperidin-1-yl)benzonitrile Grignard Grignard Reaction (Isobutylmagnesium Bromide) Start->Grignard Ketone 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one Grignard->Ketone Oximation Oximation (Hydroxylamine) Ketone->Oximation Oxime 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one Oxime Oximation->Oxime Reduction Reduction (Catalytic Hydrogenation) Oxime->Reduction RacemicAmine Racemic Amine Reduction->RacemicAmine Resolution Chiral Resolution (N-acetyl-L-glutamic acid) RacemicAmine->Resolution FinalProduct This compound Resolution->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield LowYield Low Overall Yield GrignardStep Low Yield in Grignard Reaction? LowYield->GrignardStep ReductionStep Low Yield in Reduction Step? LowYield->ReductionStep ResolutionStep Low Yield in Resolution? LowYield->ResolutionStep GrignardCause1 Moisture Present? GrignardStep->GrignardCause1 GrignardCause2 Side Reactions? GrignardStep->GrignardCause2 ReductionCause1 Inefficient Reducing Agent? ReductionStep->ReductionCause1 ResolutionCause1 Incorrect Solvent Ratio? ResolutionStep->ResolutionCause1 ResolutionCause2 Poor Crystallization? ResolutionStep->ResolutionCause2 GrignardSolution1 Use Anhydrous Conditions GrignardCause1->GrignardSolution1 GrignardSolution2 Optimize Temperature & Solvent GrignardCause2->GrignardSolution2 ReductionSolution1 Use Catalytic Hydrogenation ReductionCause1->ReductionSolution1 ResolutionSolution1 Adjust Acetone/Methanol Ratio ResolutionCause1->ResolutionSolution1 ResolutionSolution2 Slow Cooling & Recrystallize ResolutionCause2->ResolutionSolution2

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Synthesis of Ortho-Substituted Phenylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ortho-substituted phenylamines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of ortho-substituted phenylamines, providing potential causes and actionable solutions.

Issue 1: Poor Regioselectivity and Formation of Para- and Meta- Isomers

Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on an aniline derivative to obtain an ortho-substituted product, but I am observing significant amounts of the para- and/or meta-isomers. How can I improve the ortho-selectivity?

Answer:

Potential Causes and Solutions:

Potential CauseTroubleshooting & Optimization
Steric Hindrance The substituent already present on the ring or the electrophile itself may be sterically bulky, favoring substitution at the less hindered para-position.[4] To enhance ortho-substitution, consider using a less bulky directing group if possible.
Anilinium Ion Formation In strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH3+), which is a meta-director.[1][3][4] To avoid this, you can protect the amino group or use less acidic reaction conditions.
Reaction Conditions Temperature and solvent can significantly influence the ortho/para ratio.[1] Running the reaction at lower temperatures often favors the thermodynamically more stable para-isomer, so carefully controlling the temperature is crucial for maximizing the ortho-product.[1]
Protecting Group Strategy To control the reactivity and directing effect of the amino group, it can be protected, for example, by acetylation to form an acetanilide.[2][5] The resulting amide is still an ortho-, para-director but is less activating, allowing for more controlled substitution. The protecting group can be removed later by hydrolysis.[5]
Issue 2: Polysubstitution and Over-reaction

Question: During the halogenation of my aniline substrate, I am observing the formation of di- and tri-substituted products instead of the desired mono-ortho-substituted product. How can I prevent this?

Answer:

Potential Causes and Solutions:

Potential CauseTroubleshooting & Optimization
Highly Activating Amino Group The -NH2 group strongly activates the ring towards electrophilic substitution, making it difficult to stop the reaction at the mono-substitution stage.[2][5]
Reactive Halogenating Agent Using highly reactive halogenating agents like bromine water can lead to uncontrolled, multiple substitutions on the aromatic ring.[5]
Reaction Stoichiometry An excess of the halogenating agent will favor polysubstitution.
Protecting the Amino Group The most effective strategy is to reduce the activating effect of the amino group by protecting it through acetylation.[5] The resulting acetamido group is less activating, which allows for more controlled mono-halogenation.[5]
Control Reaction Conditions Using an excess of aniline relative to the halogenating agent can favor mono-substitution.[5] Additionally, the choice of solvent can influence the reaction's vigor; a less polar solvent might reduce the reaction rate.[5]
Issue 3: Formation of Tar-like Substances and Oxidation Byproducts

Question: My reaction mixture is turning dark and forming tar-like substances. What is causing this, and how can I minimize it?

Answer:

The formation of dark, tar-like materials is often a result of oxidation of the electron-rich aniline starting material or the desired product.[5]

Potential Causes and Solutions:

Potential CauseTroubleshooting & Optimization
Oxidation of Aniline The electron-rich nature of the aniline ring makes it susceptible to oxidation, especially in the presence of certain reagents or atmospheric oxygen.[5]
Unstable Intermediates Some reaction intermediates may be unstable and prone to polymerization or decomposition, leading to tar formation.
Protecting the Amino Group Acetylation of the amino group not only controls reactivity but also makes the ring less susceptible to oxidation.
Inert Atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation by atmospheric oxygen.
Use of Milder Reagents If possible, opt for milder and more selective reagents that are less likely to cause oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a protecting group in aniline synthesis?

A1: Protecting groups serve several crucial functions in the synthesis of substituted anilines:

  • To control regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho-substitution.[1]

  • To prevent unwanted side reactions: They can prevent reactions at the nitrogen atom, such as N-alkylation or oxidation.[1]

Q2: Why is the nitration of aniline often problematic when trying to achieve ortho-substitution?

Q3: Can I synthesize ortho-aminophenols directly?

A3: The direct synthesis of ortho-aminophenols can be challenging due to competing side reactions.[7] Common industrial methods often involve the reduction of ortho-nitrophenols.[8] Other strategies include photochemical methods involving aryl azides.[9]

Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide

This protocol is a common first step to control the reactivity of aniline for subsequent electrophilic aromatic substitution.[1]

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate

  • Concentrated hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.[1]

  • Prepare a solution of 16 g of sodium acetate in 50 mL of water.[1]

  • Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.[1]

  • Immediately add the sodium acetate solution and stir vigorously.[1]

  • Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure acetanilide.

Protocol 2: Ortho-Nitration of Acetanilide

This protocol describes the nitration of acetanilide, which will yield a mixture of ortho- and para-nitroacetanilide. The ortho-isomer can then be separated.

Materials:

  • Acetanilide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Crushed ice

  • Water

Procedure:

  • In a flask, dissolve 5 g of acetanilide in 5 mL of glacial acetic acid and cool the mixture in an ice bath.

  • Slowly add 10 mL of concentrated sulfuric acid while stirring.[1]

  • In a separate flask, prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool.[1]

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, let the mixture stand at room temperature for 30 minutes.[1]

  • Pour the reaction mixture onto 100 g of crushed ice.[1]

  • The p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.[1] The ortho-isomer will be in the filtrate and can be isolated by extraction and subsequent purification.

Visualizations

Electrophilic_Aromatic_Substitution Aniline Aniline (Ortho, Para-Director) Protect Protection (e.g., Acetylation) Aniline->Protect Acetanilide Acetanilide (Ortho, Para-Director) Protect->Acetanilide EAS Electrophilic Aromatic Substitution (E+) Acetanilide->EAS Ortho_Product Ortho-Substituted Acetanilide EAS->Ortho_Product Major/Minor Para_Product Para-Substituted Acetanilide EAS->Para_Product Major/Minor Deprotect_Ortho Deprotection Ortho_Product->Deprotect_Ortho Deprotect_Para Deprotection Para_Product->Deprotect_Para Final_Ortho Ortho-Substituted Phenylamine Deprotect_Ortho->Final_Ortho Final_Para Para-Substituted Phenylamine Deprotect_Para->Final_Para

Caption: General workflow for synthesizing ortho-substituted phenylamines.

Side_Reactions cluster_desired Desired Reaction cluster_side Side Reactions Aniline Aniline EAS Electrophilic Substitution Aniline->EAS Protonation Strong Acid (H+) Aniline->Protonation Oxidation Oxidizing Agent Aniline->Oxidation Ortho_Product Ortho-Substituted Phenylamine EAS->Ortho_Product Poly Excess Electrophile (E+) Ortho_Product->Poly Anilinium Anilinium Ion (Meta-Director) Protonation->Anilinium Meta_Product Meta-Substituted Phenylamine Anilinium->Meta_Product Poly_Product Polysubstituted Phenylamine Poly->Poly_Product Tar Tar/Polymerization Oxidation->Tar

Caption: Common side reactions in ortho-substituted phenylamine synthesis.

References

Technical Support Center: Purification of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: The main challenges in purifying this compound, a key intermediate for Repaglinide, stem from three main areas:

  • Chiral Separation: The synthesis often results in a racemic mixture of (R) and (S) enantiomers. Achieving high enantiomeric purity (ee > 99%) is critical and requires an effective resolution method.[1]

  • Impurity Removal: Impurities from the synthesis, such as byproducts from Grignard reactions or reductions, can be difficult to remove. For instance, the reduction of the corresponding oxime can lead to numerous impurities and complicated work-up procedures.[2]

  • Crystallization: While crystallization is a common and effective final purification step, achieving a crystalline solid with the desired purity and yield can be challenging. The choice of counter-ion for salt formation and the crystallization solvent system are crucial.

Q2: My chiral resolution is not providing the desired enantiomeric excess (ee). What can I do?

A2: Low enantiomeric excess is a common issue. Here are several troubleshooting steps:

  • Optimize the Resolving Agent: The choice of the chiral resolving agent is critical. N-acetyl-L-glutamic acid is a documented resolving agent for this compound.[1] If this is not effective, consider other chiral acids.

  • Control Crystallization Conditions: The temperature, cooling rate, and solvent system all play a significant role in the selective crystallization of the desired diastereomeric salt. Slow cooling is often preferred to allow for proper crystal formation.

  • Recrystallization: A single crystallization may not be sufficient. One or more recrystallizations of the diastereomeric salt can significantly improve the enantiomeric excess.[1]

  • Verify the Stoichiometry of the Resolving Agent: Ensure the correct molar ratio of the resolving agent to the racemic amine is used.

Q3: I am observing significant tailing of my compound during chromatographic analysis (TLC or column chromatography). What is the cause and how can I prevent it?

A3: Tailing is a frequent problem when purifying basic compounds like this compound on standard silica gel. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

  • Mobile Phase Modification: Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or a few drops of ammonia solution in the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use of Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a deactivated silica gel.

Q4: What are some common impurities I should be aware of and how can I remove them?

A4: Common impurities can originate from starting materials or side reactions during the synthesis. For example, if a reduction step is used to form the amine, unreacted starting material or over-reduced byproducts may be present.

  • Washing/Extraction: Acid-base extractions can be very effective. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic amine into the aqueous phase, leaving non-basic impurities behind. The amine can then be recovered by basifying the aqueous phase and re-extracting into an organic solvent.

  • Crystallization: Crystallization is a powerful technique for removing impurities. The choice of solvent is critical; the desired compound should be sparingly soluble at low temperatures, while the impurities remain in solution.

  • Chromatography: If impurities have similar properties to the desired product, column chromatography with a modified mobile phase (as described in Q3) may be necessary.

Troubleshooting Guides

Chiral Resolution by Diastereomeric Salt Crystallization
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Diastereomeric Salt - Suboptimal solvent choice (compound is too soluble).- Incorrect stoichiometry of resolving agent.- Crystallization time is too short.- Screen different solvent systems.- Ensure accurate molar equivalents of the resolving agent.- Increase crystallization time, potentially at a lower temperature.
Low Enantiomeric Excess (ee) - Inefficient resolution with the chosen chiral acid.- Co-crystallization of the undesired diastereomer.- Rapid cooling during crystallization.- Test alternative chiral resolving agents.- Perform one or more recrystallizations of the diastereomeric salt.[1]- Employ a slow cooling profile during crystallization.
Oil Formation Instead of Crystals - Supersaturation is too high.- Presence of impurities inhibiting crystallization.- Inappropriate solvent system.- Use a more dilute solution.- Attempt to purify the racemic mixture by another method (e.g., column chromatography) before resolution.- Screen a wider range of solvents or solvent mixtures.
Final Product Crystallization
Problem Possible Cause(s) Troubleshooting Steps
Failure to Crystallize - Compound is too soluble in the chosen solvent.- Presence of impurities.- Try a different solvent or a mixture of a good solvent and an anti-solvent.- Further purify the material by chromatography before crystallization.
Poor Crystal Quality - Cooling rate is too fast.- High level of supersaturation.- Slow down the cooling rate.- Reduce the concentration of the solution.
Product Purity is Low After Crystallization - Impurities are co-crystallizing with the product.- Inefficient removal of mother liquor.- Recrystallize from a different solvent system.- Ensure the crystals are thoroughly washed with cold solvent after filtration.

Experimental Protocols

Protocol 1: Chiral Resolution using N-acetyl-L-glutamic Acid

This protocol is a general guideline based on the use of N-acetyl-L-glutamic acid as a resolving agent.[1]

  • Dissolution: Dissolve the racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in a suitable solvent such as acetone or a mixture of acetone and methanol. Heat the solution gently to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of N-acetyl-L-glutamic acid in the same solvent, heating if necessary.

  • Salt Formation: Add the resolving agent solution to the solution of the racemic amine.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator. The diastereomeric salt of the (S)-amine with N-acetyl-L-glutamic acid should preferentially crystallize.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add a base (e.g., 1M NaOH) until the aqueous layer is basic (pH > 10). The salt will dissociate, and the free (S)-amine will move into the organic layer.

  • Work-up: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the this compound.

  • Purity Check: Determine the enantiomeric excess by chiral HPLC.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic amine will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the amine.

  • Separation of Impurities: The organic layer now contains non-basic impurities and can be discarded.

  • Basification: Combine the acidic aqueous layers and cool them in an ice bath. Slowly add a base, such as 2M NaOH (aq), with stirring until the pH is greater than 10. The protonated amine will be neutralized to the free base, which may precipitate or form an oil.

  • Re-extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane). Repeat the extraction to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis racemic_amine Racemic Amine Mixture resolution Chiral Resolution (Diastereomeric Salt Formation) racemic_amine->resolution filtration Filtration & Washing resolution->filtration liberation Liberation of Free Amine (Base Treatment) filtration->liberation extraction Solvent Extraction liberation->extraction crystallization Final Crystallization extraction->crystallization final_product (S)-Enantiomer (>99% ee) crystallization->final_product hplc Chiral HPLC Analysis final_product->hplc

Caption: Purification workflow for this compound.

troubleshooting_logic start Low Enantiomeric Excess (ee) check_recrystallization Have you tried recrystallization of the diastereomeric salt? start->check_recrystallization recrystallize Perform Recrystallization check_recrystallization->recrystallize No check_resolving_agent Is the resolving agent optimal? check_recrystallization->check_resolving_agent Yes recrystallize->check_resolving_agent change_agent Screen Alternative Chiral Resolving Agents check_resolving_agent->change_agent No check_cooling Is the cooling rate slow? check_resolving_agent->check_cooling Yes end Improved ee change_agent->end slow_cooling Implement a Slow Cooling Profile check_cooling->slow_cooling No check_cooling->end Yes slow_cooling->end

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Optimizing Reaction Conditions for (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, a key intermediate in the production of Repaglinide.[1][2][3]

Synthetic Overview

The synthesis of this compound typically proceeds through a multi-step sequence. A common and optimized route involves the initial nucleophilic aromatic substitution (SNA) of an ortho-dihalobenzene with piperidine, followed by a Grignard reaction with an isobutylmagnesium halide to form a ketone intermediate. This intermediate is then subjected to reductive amination and subsequent chiral resolution to yield the desired (S)-enantiomer.[1][2] An alternative pathway involves the oximation of the ketone followed by reduction to the racemic amine.[3]

Synthetic_Workflow Start Ortho-Dihalobenzene NucSub Nucleophilic Substitution with Piperidine Start->NucSub Grignard Grignard Reaction with Isobutylmagnesium Halide NucSub->Grignard Ketone Ketone Intermediate Grignard->Ketone ReductiveAmination Reductive Amination Ketone->ReductiveAmination RacemicAmine Racemic Amine ReductiveAmination->RacemicAmine Resolution Chiral Resolution RacemicAmine->Resolution Product This compound Resolution->Product

Caption: General synthetic workflow for this compound.

Troubleshooting and FAQs

Section 1: Grignard Reaction

The Grignard reaction is a pivotal step in forming the carbon skeleton of the target molecule. Issues at this stage often relate to reaction initiation, yield, and side-product formation.

Frequently Asked Questions (FAQs):

  • Q1: My Grignard reaction is difficult to initiate. What are the common causes? A1: Initiation problems are frequently caused by a passivating oxide layer on the magnesium metal or the presence of trace amounts of water in the solvent or on the glassware. Ensure all components are scrupulously dried and consider using a chemical or mechanical activation method for the magnesium.

  • Q2: What are the typical side products I should look out for? A2: The primary side product is often the Wurtz coupling product (2,5-dimethylhexane in this case). Over-addition to any ester functionalities, if present, can also occur.

  • Q3: Is THF or Diethyl Ether a better solvent for this reaction? A3: Both are commonly used. THF has a higher boiling point and better solvating properties for the Grignard reagent, which can sometimes lead to higher yields. However, diethyl ether is less hygroscopic and may be easier to dry.

Troubleshooting Guide: Grignard Reaction

Problem Potential Cause Troubleshooting Steps Expected Outcome
Low or no product yield Inactive Magnesium: Magnesium turnings are coated with an oxide layer.Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring under inert gas.Successful initiation and formation of the Grignard reagent.
Presence of Water: Moisture in solvent or on glassware quenches the Grignard reagent.Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents.Improved yield of the desired product.
Formation of significant Wurtz coupling byproduct High local concentration of alkyl halide: Promotes coupling of the Grignard reagent with unreacted alkyl halide.Add the isobutyl halide solution dropwise to the magnesium suspension to maintain a low concentration.Minimized formation of the dimeric side product.
Reaction stalls after initial exotherm Insufficient mixing: The surface of the magnesium becomes coated, preventing further reaction.Use a mechanical stirrer to ensure efficient mixing and to break up any passivating layers on the magnesium surface.Sustained reaction and higher conversion.

Data Presentation: Optimization of Grignard Reaction Conditions (Illustrative)

Entry Solvent Temperature (°C) Addition Time (h) Yield of Ketone (%)
1Diethyl Ether35 (reflux)178
2THF25285
3THF0392
4Toluene252<10

Note: This data is representative for the addition of a Grignard reagent to an ortho-substituted benzonitrile derivative and serves as a general guideline.

Grignard_Troubleshooting Start Grignard Reaction Failure Check_Initiation No Initiation? Start->Check_Initiation Check_Yield Low Yield? Start->Check_Yield Check_SideProducts Side Products? Start->Check_SideProducts Action_ActivateMg Activate Mg: - Iodine crystal - 1,2-dibromoethane - Mechanical stirring Check_Initiation->Action_ActivateMg Yes Action_Dry Ensure anhydrous conditions: - Flame-dry glassware - Use dry solvents Check_Yield->Action_Dry Yes Action_SlowAddition Slowly add alkyl halide Maintain dilute conditions Check_SideProducts->Action_SlowAddition Wurtz Coupling

Caption: A logical workflow for troubleshooting Grignard reactions.

Section 2: Reduction of Ketone/Oxime

This step converts the ketone or oxime intermediate to the racemic amine. The choice of reducing agent and reaction conditions is critical for achieving a high yield and avoiding side reactions.

Frequently Asked Questions (FAQs):

  • Q1: What are the most common reducing agents for this transformation? A1: For the reduction of an oxime, catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is an effective and clean method.[3] For a ketone, reductive amination can be performed using reducing agents like sodium borohydride or sodium cyanoborohydride in the presence of an amine source.

  • Q2: I am observing the formation of a secondary alcohol byproduct. How can I avoid this? A2: This indicates the direct reduction of the ketone. In a reductive amination, ensure that the formation of the imine intermediate is favored before the addition of the reducing agent. This can be achieved by adjusting the pH or by using a dehydrating agent.

  • Q3: What are the advantages of catalytic hydrogenation for the oxime reduction? A3: Catalytic hydrogenation is often preferred for its high yield, clean reaction profile (byproducts are typically minimal), and simpler work-up procedure compared to metal hydride reductions.[3]

Troubleshooting Guide: Reduction Step

Problem Potential Cause Troubleshooting Steps Expected Outcome
Incomplete reaction Inactive catalyst: In catalytic hydrogenation, the catalyst may be poisoned or deactivated.Use fresh, high-quality catalyst. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds).Complete conversion to the amine.
Insufficient reducing agent: In metal hydride reductions, the reagent may have degraded.Use a fresh bottle of the reducing agent and ensure it is added in sufficient stoichiometric excess.Full reduction of the starting material.
Low yield of the desired amine Side reactions: Formation of secondary alcohols or other byproducts.Optimize the reaction conditions (pH, temperature, solvent) to favor imine/oxime formation and subsequent reduction.Increased selectivity for the desired amine product.

Data Presentation: Optimization of Oxime Reduction (Illustrative)

Entry Reducing System Solvent Temperature (°C) Pressure (psi) Yield (%)
1NiCl₂-NaBH₄Methanol25N/ALow, with impurities
2Raney Ni, H₂Ethanol505085
3Pd/C, H₂Methanol255095

Note: This data is based on the reported synthesis and highlights the improvement with catalytic hydrogenation.[3]

Section 3: Chiral Resolution

The final step involves the separation of the racemic amine to isolate the desired (S)-enantiomer. This is typically achieved by fractional crystallization of diastereomeric salts.

Frequently Asked Questions (FAQs):

  • Q1: What are suitable resolving agents for this amine? A1: Chiral carboxylic acids are effective resolving agents. For this specific amine, N-acetyl-L-glutamic acid has been successfully used.[1] Other common choices include tartaric acid derivatives and mandelic acid.

  • Q2: The optical purity of my resolved amine is low. How can I improve it? A2: The efficiency of the resolution is highly dependent on the solvent system and the crystallization conditions. It may be necessary to screen different solvents or solvent mixtures. Slow cooling and allowing sufficient time for equilibration can also improve the diastereomeric excess of the crystallized salt.

  • Q3: How can I improve the overall yield of the desired enantiomer? A3: The undesired (R)-enantiomer can be racemized and recycled back into the resolution process, significantly improving the overall process efficiency and yield.[1]

Troubleshooting Guide: Chiral Resolution

Problem Potential Cause Troubleshooting Steps Expected Outcome
No crystallization of a diastereomeric salt Inappropriate solvent: The diastereomeric salts may be too soluble in the chosen solvent.Screen a range of solvents with varying polarities.Formation of a crystalline diastereomeric salt.
Low diastereomeric excess (de) of the crystallized salt Suboptimal crystallization conditions: Rapid cooling or insufficient equilibration time.Employ a slow, controlled cooling profile. Allow the mixture to stir at the final crystallization temperature for an extended period.Increased diastereomeric purity of the isolated salt.
Low yield of the resolved enantiomer Loss of material during work-up: The free amine may have some solubility in the aqueous phase during extraction.Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the amine.Higher recovery of the enantiomerically pure product.

Data Presentation: Optimization of Chiral Resolution (Illustrative)

Entry Resolving Agent Solvent System Crystallization Temp (°C) Yield of (S)-amine (%) *Optical Purity (%)
1(L)-Tartaric AcidMethanol03592
2(L)-Dibenzoyltartaric AcidAcetone44298
3N-acetyl-L-glutamic acidAcetone/MethanolRoom Temp~60>99

*Yield based on the theoretical 50% of the racemate.

Resolution_Workflow Start Racemic Amine Add_Resolving_Agent Add Chiral Resolving Agent Start->Add_Resolving_Agent Crystallization Fractional Crystallization Add_Resolving_Agent->Crystallization Separation Separate Diastereomeric Salts Crystallization->Separation Liberation_S Liberate (S)-Amine Separation->Liberation_S Liberation_R Liberate (R)-Amine Separation->Liberation_R Product (S)-Enantiomer Liberation_S->Product Undesired (R)-Enantiomer Liberation_R->Undesired Racemization Racemize and Recycle Undesired->Racemization Racemization->Start

Caption: A workflow for the chiral resolution and recycling of the undesired enantiomer.

Experimental Protocols

Protocol 1: Synthesis of racemic 3-methyl-1-[2-(1-piperidiny)phenyl]-butyl amine via Oxime Reduction

Objective: To prepare the racemic amine intermediate.

Materials:

  • 3-methyl-1-[2-(1-piperidiny)phenyl]-butyl oxime

  • Palladium on carbon (10%)

  • Methanol

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve the 3-methyl-1-[2-(1-piperidiny)phenyl]-butyl oxime in methanol.

  • Add 10% Palladium on carbon catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic amine. The reported yield for this catalytic hydrogenation is 95.5%.[3]

Protocol 2: Chiral Resolution using N-acetyl-L-glutamic acid

Objective: To isolate this compound.

Materials:

  • Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

  • N-acetyl-L-glutamic acid

  • Acetone

  • Methanol

Procedure:

  • Dissolve the racemic amine in a mixture of acetone and methanol.

  • Add a solution of N-acetyl-L-glutamic acid in the same solvent mixture.

  • Stir the solution at room temperature to induce crystallization of the diastereomeric salt.

  • Collect the precipitated salt by filtration and wash with cold acetone.

  • The (S)-amine can be liberated from the salt by treatment with a base (e.g., NaOH solution) and extraction with an organic solvent. The reported yield of the desired (S)-enantiomer is approximately 60% with respect to the starting S-isomer in the racemate.[1]

References

Technical Support Center: Enhancing the Enantiomeric Excess of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the enantiomeric excess (ee) of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% ee) is significantly lower than expected after synthesis/resolution. What should I check first?

A1: The first and most critical step is to rigorously validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[1]

Troubleshooting Steps for Analytical Method Validation:

  • Resolution (Rs): Ensure baseline separation between the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]

  • Accuracy: Prepare standard samples of known enantiomeric composition (e.g., 90:10, 75:25, 50:50) and analyze them. The measured % ee should closely match the known values.[1]

  • Precision: Inject the same sample multiple times (e.g., n=6) to ensure consistent results. The relative standard deviation (RSD) should typically be less than 2%.[1]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is one enantiomer having a significantly different UV response, leading to an inaccurate ratio determination.[1]

Q2: My analytical method is validated, but the enantiomeric excess remains low and inconsistent. What are the likely experimental causes?

A2: Inconsistent and low enantiomeric excess often points to issues with reagents, catalysts, or reaction conditions. Asymmetric reactions are highly sensitive to trace impurities.[1]

Checklist for Experimental Parameters:

  • Substrate Purity: Impurities in the starting material can interfere with the stereoselective process. Consider repurifying your substrate through recrystallization, distillation, or chromatography.[1]

  • Solvent Quality: Use anhydrous and peroxide-free solvents, as required by the specific protocol. Water and other protic impurities can quench catalysts and reagents.[1]

  • Catalyst/Reagent Purity and Handling: Ensure the chiral catalyst, resolving agent, or enzyme is of high purity and handled under the appropriate atmospheric conditions (e.g., inert atmosphere for air-sensitive catalysts).

  • Reaction Temperature: Many asymmetric reactions are highly temperature-dependent. Precise temperature control is crucial for achieving high stereoselectivity.

  • Reaction Time: In kinetic resolutions, reaction time is critical. Stopping the reaction too early or too late will result in suboptimal ee and yield.

Strategies to Increase Enantiomeric Excess

There are three primary strategies to obtain this compound with high enantiomeric excess:

  • Classical Resolution via Diastereomeric Salt Formation: A robust and widely used method for separating enantiomers of amines.[2][3][4][5]

  • Enzymatic Kinetic Resolution: Utilizes the high enantioselectivity of enzymes to separate enantiomers.[4][6][7][8][9]

  • Asymmetric Synthesis: Directly synthesizes the desired (S)-enantiomer from a prochiral precursor.[10][11][12][13][14]

Classical Resolution with Chiral Acids

This method involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.[2][3]

Experimental Protocol: Chiral Resolution with (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add a solution of 0.5 to 1.0 equivalents of (+)-DBTA in the same solvent. The optimal stoichiometry should be determined experimentally.[15]

    • Stir the mixture to allow for salt formation.[3]

  • Fractional Crystallization:

    • The less soluble diastereomeric salt will preferentially crystallize. This process can be induced by cooling the solution, slow evaporation of the solvent, or adding an anti-solvent.[3]

    • Isolate the crystals by filtration.

  • Liberation of the Enriched Amine:

    • Suspend the crystallized diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12) to liberate the free amine.[3]

    • Extract the enriched amine with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic layer, filter, and concentrate to obtain the amine with increased enantiomeric excess.

  • Analysis:

    • Determine the % ee of the recovered amine using a validated chiral HPLC or GC method.

Troubleshooting Classical Resolution
IssuePossible CauseSuggested Solution
No crystallization occurs The diastereomeric salts are too soluble in the chosen solvent.Try a less polar solvent, a solvent mixture, or increase the concentration.
Both diastereomers co-crystallize The solubilities of the diastereomeric salts are too similar in the chosen solvent.Screen a variety of solvents and solvent mixtures.[15] Experiment with different temperatures for crystallization.
Low enantiomeric excess after one crystallization The separation efficiency of a single crystallization is insufficient.Perform one or more recrystallizations of the diastereomeric salt.
Low yield of the desired enantiomer The desired diastereomeric salt is the more soluble one.Use the opposite enantiomer of the chiral resolving agent (e.g., (-)-DBTA) to crystallize the desired amine enantiomer.

Diagram: Workflow for Classical Chiral Resolution

G Workflow for Classical Chiral Resolution racemic_amine Racemic Amine (R)- and (S)-enantiomers salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., (+)-DBTA) chiral_acid->salt_formation diastereomers Mixture of Diastereomeric Salts [(S)-Amine-(+)-Acid] [(R)-Amine-(+)-Acid] salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt (enriched in one diastereomer) liberation_crystals Liberation of Amine (Basification & Extraction) crystals->liberation_crystals mother_liquor Mother Liquor (enriched in the other diastereomer) filtration->crystals Solid filtration->mother_liquor Liquid enriched_amine Enriched (S)-Amine liberation_crystals->enriched_amine

Caption: Workflow for the chiral resolution of amines.

Enzymatic Kinetic Resolution

This technique uses an enzyme, often a lipase, to selectively catalyze a reaction (typically acylation) on one enantiomer of the racemic amine at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.[6][8]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup:

    • Dissolve the racemic amine in a suitable organic solvent (e.g., hexane, heptane, or toluene).[7]

    • Add an acyl donor (e.g., ethyl acetate or lauric acid). The choice of acyl donor is crucial for selectivity.[8]

    • Add the lipase catalyst (e.g., Candida antarctica Lipase B, CAL-B, often immobilized as Novozym 435).[7][8]

    • Stir the reaction mixture at a controlled temperature (e.g., 30-80 °C).[8]

  • Monitoring the Reaction:

    • Monitor the reaction progress by taking aliquots and analyzing the conversion and the % ee of the remaining amine by chiral HPLC or GC.

    • The ideal point to stop the reaction is at approximately 50% conversion to achieve the highest possible ee for both the product and the remaining starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme.

    • Separate the unreacted amine from the acylated product using column chromatography or acid-base extraction.

Quantitative Data: Expected Outcome of Kinetic Resolution
Conversion (%)% ee of (S)-Amine (unreacted)% ee of (R)-Amide (product)
10~5~45
30~20~80
50>99>99
70~80~20
90~45~5

Note: These are theoretical values for a highly selective enzyme (E > 200). Actual results will vary depending on the specific substrate, enzyme, and reaction conditions.

Diagram: Enzymatic Kinetic Resolution Workflow

G Enzymatic Kinetic Resolution Workflow racemic_amine Racemic Amine (R)- and (S)-enantiomers enzyme Enzyme (Lipase) racemic_amine->enzyme acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->enzyme separation Separation (Chromatography or Extraction) enzyme->separation ~50% Conversion s_amine Enriched (S)-Amine separation->s_amine Unreacted r_amide (R)-Amide separation->r_amide Product

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Asymmetric Synthesis

This approach aims to create the desired (S)-enantiomer directly from a prochiral precursor, avoiding the need to separate a racemic mixture. A common method is the asymmetric reduction of a ketimine.[10][11]

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketimine
  • Synthesis of the Prochiral Ketimine:

    • Synthesize the ketimine precursor to 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. This can typically be achieved by condensing the corresponding ketone with a nitrogen source.

  • Asymmetric Reduction:

    • In an inert atmosphere, dissolve the ketimine in a dry solvent (e.g., CH₂Cl₂, toluene).[10]

    • Add the chiral catalyst (e.g., a chiral organocatalyst or a transition metal complex with a chiral ligand).[10][11]

    • Add the reducing agent (e.g., trichlorosilane, H₂).[10][11]

    • Stir the reaction at the optimal temperature until completion.

  • Work-up and Purification:

    • Quench the reaction (e.g., with 1M HCl).[10]

    • Perform an aqueous work-up to isolate the crude product.

    • Purify the resulting amine by column chromatography to obtain the enantiomerically enriched (S)-amine.

  • Analysis:

    • Determine the % ee of the product by chiral HPLC or GC.

Diagram: Logical Flow of Asymmetric Synthesis

G Asymmetric Synthesis via Ketimine Reduction prochiral_ketone Prochiral Ketone ketimine_formation Ketimine Formation prochiral_ketone->ketimine_formation amine_source Amine Source amine_source->ketimine_formation prochiral_ketimine Prochiral Ketimine ketimine_formation->prochiral_ketimine asymmetric_reduction Asymmetric Reduction prochiral_ketimine->asymmetric_reduction s_amine Enantioenriched (S)-Amine asymmetric_reduction->s_amine chiral_catalyst Chiral Catalyst chiral_catalyst->asymmetric_reduction reducing_agent Reducing Agent reducing_agent->asymmetric_reduction

Caption: Logical flow for asymmetric synthesis of a chiral amine.

References

resolving stability issues of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving stability issues with (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound, like other aryl-alkyl-amines, revolve around its susceptibility to degradation through several pathways. The presence of both a primary amine and a tertiary amine (within the piperidine ring) makes the molecule susceptible to oxidation.[1][2] Other factors that can affect its stability include pH, temperature, and exposure to light.[3]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in public literature, based on its structure, the following are likely:

  • Oxidation: The tertiary amine of the piperidine ring and the primary amine are susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[1][4] Atmospheric oxygen, or the presence of oxidizing agents, can facilitate this process.[1]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[3]

  • pH-dependent degradation: The stability of amines can be influenced by the pH of the solution. While generally more stable in acidic conditions due to the formation of a protonated, less reactive form, extreme pH values (highly acidic or basic) can catalyze hydrolysis or other reactions.[5][[“]]

Q3: How should I store this compound to ensure its stability?

A3: To maximize stability, the compound should be stored under controlled conditions. Based on general best practices for amine-containing compounds, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, typically 2-8 °C, to slow down potential degradation reactions. Some suppliers recommend storage under inert gas (nitrogen or Argon) at 2–8 °C.[7]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[3]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3]

  • Form: Storing the compound in its solid, crystalline form is generally preferable to in-solution storage, as degradation reactions are often slower in the solid state.

Q4: What are the visible signs of degradation?

A4: Degradation may not always be visible. However, you might observe a change in color of the compound, which for many arylamines can be due to atmospheric oxidation.[2] The most reliable way to detect degradation is through analytical techniques such as HPLC, LC-MS, or GC-MS, where you might observe the appearance of new peaks or a decrease in the peak area of the parent compound.[1][8]

Troubleshooting Guides

Issue 1: Appearance of unexpected peaks in HPLC/LC-MS analysis.

Possible Cause Troubleshooting Steps
Compound Degradation 1. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm if the new peaks match.[1][9] 2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH).
Contamination 1. Analyze a blank (solvent only) to rule out solvent contamination. 2. Ensure all glassware and equipment are scrupulously clean.
Interaction with Mobile Phase 1. Evaluate the stability of the compound in the mobile phase over the typical analysis time. 2. Adjust the pH of the mobile phase; amines can be sensitive to pH.

Issue 2: Loss of compound potency or concentration over a short period.

Possible Cause Troubleshooting Steps
Rapid Degradation under Specific Experimental Conditions 1. Immediately analyze a freshly prepared sample as a baseline. 2. Conduct short-term stability tests under your specific experimental conditions (e.g., in your formulation buffer, at experimental temperatures).
Adsorption to Surfaces 1. Check for loss of compound when in contact with experimental vessels (e.g., certain plastics). Consider using silanized glass vials.
Incorrect Initial Quantification 1. Re-verify the calibration of your analytical instruments. 2. Use a recently validated standard for quantification.

Data Presentation

While specific quantitative stability data for this compound is not publicly available, the following table illustrates how data from a forced degradation study might be presented.

Table 1: Illustrative Forced Degradation Data

Stress Condition Duration % Assay of Parent Compound % Total Impurities Major Degradation Product (Hypothetical)
0.1 M HCl24 hours98.51.5-
0.1 M NaOH24 hours95.24.8-
3% H₂O₂ (Oxidative)8 hours85.714.3N-oxide derivative
80°C (Thermal)48 hours99.10.9-
Photolytic (ICH Q1B)1.2 million lux hours97.82.2-

Disclaimer: The data in this table is for illustrative purposes only and is based on typical degradation profiles for similar compounds. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and pathways.[9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as RP-HPLC with a C18 column.[1]

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Visualizations

Hypothetical_Oxidative_Degradation_Pathway parent This compound n_oxide Piperidine N-oxide derivative parent->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-opened products n_oxide->ring_opened Further Oxidation

Caption: A hypothetical oxidative degradation pathway.

Forced_Degradation_Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->analysis data Identify Degradants and Determine Degradation Rate analysis->data end Establish Stability Profile data->end

Caption: A general workflow for a forced degradation study.

Troubleshooting_Decision_Tree start Unexpected Analytical Result (e.g., new peaks, low assay) check_system Is the analytical system (HPLC, etc.) performing correctly? start->check_system yes_system Yes check_system->yes_system Yes no_system No check_system->no_system No check_fresh Analyze a freshly prepared sample yes_system->check_fresh troubleshoot_system Troubleshoot and re-calibrate analytical system no_system->troubleshoot_system troubleshoot_system->start fresh_ok Is the fresh sample okay? check_fresh->fresh_ok yes_fresh Yes fresh_ok->yes_fresh Yes no_fresh No fresh_ok->no_fresh No stability_issue Indicates a stability issue with stored samples or during sample prep yes_fresh->stability_issue compound_issue Potential issue with the compound lot itself no_fresh->compound_issue storage_issue Review storage conditions (temp, light, atmosphere) stability_issue->storage_issue prep_issue Investigate sample preparation procedure stability_issue->prep_issue retest_lot Retest with a new lot or re-purify compound_issue->retest_lot

Caption: A troubleshooting decision tree for stability issues.

References

troubleshooting guide for the synthesis of chiral butan-1-amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral butan-1-amines. The content is structured to address specific issues encountered during experimental procedures.

Section 1: General Troubleshooting & FAQs

This section covers common issues applicable to various synthetic routes for chiral butan-1-amines.

Frequently Asked Questions

Q1: My reaction yield is consistently low. What are the common causes?

A1: Low yields in chiral amine synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Verify this by monitoring the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and catalyst loading are critical. Ensure these parameters are optimized for your specific substrate and catalyst system.

  • Impure Reagents: The quality of starting materials, reagents, and solvents is paramount. Use freshly distilled solvents and high-purity reagents. Impurities can poison catalysts or lead to side reactions.

  • Product Degradation: The desired chiral amine or intermediates may be unstable under the reaction or workup conditions.

  • Mechanical Losses: Significant product loss can occur during workup and purification steps, such as extractions and column chromatography.

Q2: I am observing poor enantioselectivity (low ee%). How can I improve it?

A2: Low enantiomeric excess (ee%) is a frequent challenge in asymmetric synthesis. Consider the following:

  • Catalyst/Chiral Auxiliary Integrity: The chiral catalyst or auxiliary may have racemized, degraded, or be of insufficient purity. Verify the enantiomeric purity of your chiral source.

  • Inappropriate Ligand/Catalyst: The chosen chiral ligand or catalyst may not be optimal for your specific substrate. A screening of different ligands is often necessary.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the stereodetermining step. Experiment with different solvents.

  • Racemization: The product may be racemizing under the reaction or isolation conditions. This can sometimes be caused by acidic or basic conditions or elevated temperatures.[1]

Q3: How can I confirm if my chiral butan-1-amine product is racemizing?

A3: To check for racemization, you can monitor the enantiomeric excess of your product over time under the reaction and workup conditions.[2] Take aliquots from the reaction mixture at different time points, quench them, and analyze the ee% using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[2] If the ee% decreases over time, racemization is occurring. Potential causes include the presence of acidic protons, heat, or certain metal catalysts.[3][4]

Section 2: Troubleshooting Specific Synthetic Routes

Route 1: Asymmetric Reductive Amination

Reductive amination of a ketone (e.g., 2-butanone) is a direct method to synthesize chiral amines.[5] This typically involves the formation of an imine intermediate, followed by asymmetric reduction.[6]

dot

cluster_workflow Reductive Amination Workflow Start Ketone + Amine Source Condensation Imine Formation (in situ) Start->Condensation Reduction Asymmetric Reduction (Chiral Catalyst + H2 or Transfer Agent) Condensation->Reduction Workup Reaction Workup & Purification Reduction->Workup Product Chiral Butan-1-amine Workup->Product

Caption: General workflow for asymmetric reductive amination.

Troubleshooting Guide: Reductive Amination

Problem Possible Cause Suggested Solution
No or low conversion to imine Inefficient water removal from the condensation step.Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to drive the equilibrium towards imine formation.
Low Yield after Reduction Catalyst deactivation by the amine product.[7][8]Increase catalyst loading. Screen different catalysts that are more tolerant to amine coordination. Perform the reaction under higher hydrogen pressure.
Low Enantioselectivity Suboptimal catalyst/ligand combination.Screen a panel of chiral ligands (e.g., derivatives of BINAP, PHOX). The choice of metal (e.g., Ir, Ru, Pd) is also crucial.[7]
Racemization of the imine intermediate.Lower the reaction temperature. The presence of a Brønsted acid co-catalyst can sometimes stabilize the system and improve selectivity.[8]

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Imines

Catalyst SystemSubstrate TypeYield (%)ee%Reference
Ir/(S,S)-f-BinaphaneN-alkyl α-aryl iminesUp to 95%Up to 90%[8]
Pd/C4-TunePhos + D-DTTAExocyclic N-aryl iminesHigh86-95%[7]
Ru/dtbm-Segphosβ-Keto esters>95%>93%[5]
Ni/BenzP*N-aryl imino estersHighUp to 98%[7]
Route 2: Using tert-Butanesulfinamide (Ellman's Auxiliary)

This robust method involves the condensation of tert-butanesulfinamide (tBS) with a carbonyl compound, diastereoselective addition of a nucleophile, and subsequent removal of the sulfinyl group.[9][10]

dot

cluster_ts_pathway Troubleshooting Low Enantioselectivity Start Low ee% Observed CheckAux Verify Purity of tert-Butanesulfinamide Start->CheckAux CheckTemp Is Reaction Temperature Too High? CheckAux->CheckTemp [Purity OK] LowerTemp Decrease Temperature (e.g., -78 °C) CheckTemp->LowerTemp [Yes] CheckSolvent Optimize Solvent System CheckTemp->CheckSolvent [No] Success Improved ee% LowerTemp->Success CheckReagent Consider Nucleophile/ Grignard Reagent Quality CheckSolvent->CheckReagent CheckReagent->Success

Caption: Decision tree for troubleshooting low enantioselectivity.

Troubleshooting Guide: tert-Butanesulfinamide Method

Problem Possible Cause Suggested Solution
Incomplete Condensation Aldehyde/ketone is sterically hindered or starting materials are wet.Use a stronger Lewis acid catalyst (e.g., Ti(OEt)4) and ensure anhydrous conditions. Increase reaction time and/or temperature.
Low Diastereoselectivity in Nucleophilic Addition Incorrect temperature or solvent.For many nucleophilic additions (e.g., Grignards), performing the reaction at low temperatures (-48 °C to -78 °C) is critical for high diastereoselectivity.[11]
Poor quality of the organometallic reagent.Use freshly prepared or titrated Grignard or organolithium reagents.
Difficulty in Sulfinyl Group Cleavage Steric hindrance around the C-N bond.Stronger acidic conditions (e.g., HCl in methanol or isopropanol) may be required. Ensure the complete removal of the protecting group by monitoring via TLC or LC-MS.

Experimental Protocol: Synthesis of (R)-Butan-2-amine using (R)-tert-Butanesulfinamide

  • Condensation: In a flame-dried flask under a nitrogen atmosphere, dissolve (R)-tert-butanesulfinamide (1.0 eq) and 2-butanone (1.5 eq) in anhydrous THF. Add titanium(IV) ethoxide (2.0 eq) dropwise. Stir the mixture at room temperature for 12-24 hours until imine formation is complete as monitored by TLC.

  • Nucleophilic Addition: Cool the reaction mixture to -78 °C. Add methylmagnesium bromide (1.2 eq, 3.0 M in ether) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir at -78 °C for 3-6 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove titanium salts.[9] Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Intermediate): Purify the resulting N-sulfinyl amine by flash column chromatography on silica gel.

  • Cleavage: Dissolve the purified N-sulfinyl amine in methanol and add a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C. Stir at room temperature for 1 hour.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The product is obtained as the hydrochloride salt. It can be converted to the free amine by basification with aqueous NaOH followed by extraction.

Route 3: Biocatalytic Synthesis

Enzymes, particularly transaminases (TAs), offer a green and highly selective route to chiral amines.[12][13]

Troubleshooting Guide: Biocatalytic Methods

Problem Possible Cause Suggested Solution
Low Enzyme Activity Suboptimal pH or temperature.Screen a range of pH values and temperatures to find the optimum for your specific enzyme.
Presence of inhibitors in the substrate or buffer.Ensure high purity of the ketone substrate. Test different buffer components.
Low enzyme concentration or poor stability.Increase enzyme loading. Consider using an immobilized enzyme for enhanced stability and easier reuse.[12]
Unfavorable Reaction Equilibrium The reverse reaction is significant.Use a large excess of the amine donor (e.g., isopropylamine) to push the equilibrium.[13] Alternatively, employ a system to remove the ketone byproduct (e.g., using a dehydrogenase).
Low Enantioselectivity The chosen enzyme has poor selectivity for the substrate.Screen a library of different transaminases (both R- and S-selective) to identify a suitable biocatalyst. Protein engineering and directed evolution can further improve selectivity.[12]

Table 2: Representative Biocatalytic Amination

Enzyme TypeReactionAmine DonorYield (%)ee%Reference
Transaminase (TA)Amination of 3,4-dimethoxyphenylacetone(R)-1-phenylethylamine82%>99%[12]
Engineered TASynthesis of Sitagliptin precursorIsopropylamine (IPA)>95%>99.9%[12][13]
LipaseKinetic Resolution of racemic aminesAcyl donorUp to 50% (per enantiomer)>99%[14][15]

References

Technical Support Center: (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalytic application of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. This chiral diamine is a valuable ligand for a range of asymmetric transformations.

Frequently Asked Questions (FAQs)

Q1: What are the potential catalytic applications of this compound?

A1: this compound is primarily utilized as a chiral ligand in metal-catalyzed asymmetric synthesis. Its bidentate nature, arising from the two nitrogen atoms, allows it to form stable complexes with various transition metals such as iridium, rhodium, and palladium. These complexes can catalyze a variety of reactions, including asymmetric transfer hydrogenation of ketones and imines, and asymmetric C-H amination.[1][2] Chiral amines, in general, are pivotal in a broad range of asymmetric transformations, yielding optically enriched products.[3]

Q2: How should I store and handle this compound?

A2: This compound should be stored under an inert atmosphere, such as nitrogen or argon, at 2–8 °C to prevent degradation.[4] It is crucial to handle the ligand in a glovebox or using Schlenk techniques to avoid exposure to air and moisture, which can compromise its purity and catalytic activity.

Q3: What are common solvents and reaction conditions for catalysis with this ligand?

A3: The choice of solvent and reaction conditions is highly dependent on the specific reaction being catalyzed. For asymmetric transfer hydrogenation, alcoholic solvents like isopropanol or a mixture of methanol and water are often used.[1] Anhydrous and deoxygenated solvents are generally required for optimal performance. Reaction temperatures can vary significantly, and it is often beneficial to screen a range of temperatures to optimize for both conversion and enantioselectivity.

Q4: How do I prepare the active catalyst from the ligand?

A4: The active catalyst is typically prepared in situ by reacting the ligand with a metal precursor in an appropriate solvent under an inert atmosphere. For example, an iridium catalyst can be prepared by reacting the ligand with [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene). The resulting complex is then used directly for the catalytic reaction.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

Q: My reaction is not proceeding, or the conversion is very low. What are the possible causes and solutions?

A: Low catalytic activity can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Integrity: Ensure the metal precursor and the ligand are pure and have not degraded. It is advisable to use freshly opened or properly stored reagents. Running a control reaction with a known substrate can help verify the catalyst's activity.[5]

  • Inert Atmosphere: Many catalytic systems involving transition metals are sensitive to air and moisture.[5][6] Ensure that the reaction was set up under strictly anhydrous and anaerobic conditions.

  • Reagent Purity: Impurities in substrates or solvents can act as catalyst poisons.[6] Use freshly distilled solvents and purified substrates.

  • Incorrect Stoichiometry: Verify the concentrations and stoichiometry of all reactants, including the catalyst loading.

Troubleshooting Workflow for Low Catalytic Activity

start Low Conversion check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_reagents->start Impurities Found: Purify/Replace check_conditions Confirm Anhydrous and Anaerobic Conditions check_reagents->check_conditions Reagents OK check_conditions->start Moisture/Air Leak: Improve Setup check_catalyst Assess Catalyst Integrity check_conditions->check_catalyst Conditions OK check_catalyst->start Degradation Suspected: Use Fresh Reagents control_rxn Run Control Reaction with Known Substrate check_catalyst->control_rxn Ligand/Metal OK increase_loading Increase Catalyst Loading control_rxn->increase_loading Control Fails: Prepare Fresh Catalyst control_rxn->increase_loading Control Works optimize_temp Optimize Reaction Temperature increase_loading->optimize_temp problem_solved Problem Resolved optimize_temp->problem_solved start Low Enantioselectivity (ee) temp Lower Reaction Temperature start->temp solvent Screen Solvents temp->solvent ee Improved, but not optimal success High ee Achieved temp->success ee is now high additives Investigate Additives solvent->additives ee Improved, but not optimal solvent->success ee is now high ligand_mod Consider Ligand Modification additives->ligand_mod Minor or no improvement additives->success ee is now high G catalyst [M-H]⁺ (Active Catalyst) substrate_coordination Substrate Coordination catalyst->substrate_coordination Ketone hydride_transfer Hydride Transfer substrate_coordination->hydride_transfer product_release Product Release hydride_transfer->product_release Chiral Alcohol regeneration Catalyst Regeneration product_release->regeneration regeneration->catalyst H-source

References

avoiding racemization during the synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most likely step for racemization to occur during the synthesis of this compound?

A1: Racemization is most likely to occur during the formation of the amine from a ketone precursor, typically via a reductive amination pathway. The key intermediate in this process is an imine, which can tautomerize to an achiral enamine. This enamine can then be protonated from either face, leading to a loss of stereochemical integrity. The benzylic position of the chiral center in the target molecule makes the alpha-proton relatively acidic and thus more susceptible to removal, which facilitates this racemization pathway.

Q2: How does pH affect the stereochemical purity of the final product?

A2: Both strongly acidic and strongly basic conditions can promote racemization.[1]

  • Acidic conditions: Can facilitate the reversible formation of the iminium ion, which can be in equilibrium with the enamine.

  • Basic conditions: Can promote the deprotonation of the carbon atom bearing the stereocenter (the benzylic proton), leading to the formation of a planar carbanion intermediate which can then be reprotonated non-stereoselectively.[2] For amino acids, racemization has been shown to increase as the pH rises, particularly above pH 10.[3]

Q3: Can the choice of reducing agent in a reductive amination impact the enantiomeric excess (ee)?

A3: Yes, the choice of reducing agent is critical. Milder and more sterically hindered reducing agents are often preferred as they can react selectively with the iminium ion once it is formed, minimizing the time it exists in solution and has the opportunity to racemize. Sodium triacetoxyborohydride (STAB) is a common choice for this reason as it is less reactive towards the ketone starting material and selectively reduces the iminium ion.[4]

Q4: Are there any specific catalysts that can help in achieving high enantioselectivity?

A4: For a direct asymmetric reductive amination, the use of a chiral catalyst is essential. Transition metal catalysts based on iridium, rhodium, or ruthenium, in combination with chiral phosphine ligands (e.g., BINAP derivatives), have been successfully used for the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity.[5][6] The selection of the optimal catalyst and ligand combination is often substrate-dependent and may require screening.

Q5: Can purification methods lead to racemization?

A5: Yes, purification can be a source of racemization.

  • Chromatography: Standard silica gel can be slightly acidic, which may promote racemization of sensitive amines. Using deactivated silica gel or a different stationary phase like alumina can mitigate this. The choice of mobile phase is also important; avoid strongly acidic or basic additives if possible.[1]

  • Distillation: High temperatures during distillation can provide the energy to overcome the inversion barrier of the chiral center, leading to racemization.[1] It is advisable to use the lowest possible temperature and pressure for distillation.

Troubleshooting Guides

Problem 1: Low enantiomeric excess (ee) in the final product.

Possible Cause Troubleshooting Steps
Racemization during imine formation/reduction. - Optimize pH: Maintain a neutral or slightly acidic pH (around 5-6) during the imine formation to facilitate the reaction while minimizing enamine formation. - Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) for in-situ reduction. - Temperature Control: Perform the reaction at a lower temperature to disfavor racemization pathways.[1]
Suboptimal Chiral Catalyst/Ligand. - Catalyst Screening: If performing an asymmetric hydrogenation, screen a variety of chiral ligands and metal precursors. Different ligands can have a significant impact on enantioselectivity.[5] - Directing Groups: Consider if a directing group on the substrate could enhance the stereoselectivity of the catalyst.[7]
E/Z Isomerization of the Imine Intermediate. - Solvent Choice: Use aprotic solvents to minimize the potential for E/Z isomerization of the imine, which can lead to a reduction in the overall enantiomeric excess if the catalyst reduces the isomers at different rates or with different facial selectivity.

Problem 2: Presence of the undesired (R)-enantiomer.

Possible Cause Troubleshooting Steps
Incomplete Resolution. - If using a chiral resolving agent, ensure the crystallization conditions (solvent, temperature, cooling rate) are optimized for the selective precipitation of the desired diastereomeric salt. - Perform multiple recrystallization steps to improve the diastereomeric purity.
Racemization of the desired (S)-enantiomer. - Review all reaction, work-up, and purification steps for conditions that could promote racemization (see Problem 1 and Q5). - Analyze the stereochemical purity at each step of the synthesis to pinpoint where the loss of enantiomeric excess is occurring.

Data Presentation

Parameter Condition Impact on Enantiomeric Excess (ee) Reference
Catalyst Ir-f-Binaphane complexHigh activities and enantioselectivities (up to 96% ee) for aryl ketones.[8]
Ru(OAc)₂{(S)-binap}Excellent enantioselectivities for 2-acetyl-6-substituted pyridines.[6]
Substituents on Aryl Ketone Electron-donating para substituentCan lead to higher enantioselectivities.[8]
Amine Source Ammonium trifluoroacetateEffective nitrogen source for direct asymmetric reductive amination.[6]
Additives Ti(OⁱPr)₄ and I₂Can be used in Ir-catalyzed direct reductive amination of aryl ketones.[8]

Experimental Protocols

Proposed Stereoselective Synthesis via Asymmetric Reductive Amination

This protocol is a generalized procedure based on established methods for the asymmetric reductive amination of aryl ketones. Optimization for the specific substrate is recommended.

  • Imine Formation (in situ):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene).

    • Add a suitable amine source, such as ammonium acetate or ammonium trifluoroacetate (1.5 - 2.0 eq).

    • If necessary, add a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Asymmetric Reduction:

    • In a separate flask, prepare the chiral catalyst by reacting the chosen metal precursor (e.g., [Ir(COD)Cl]₂) with the selected chiral phosphine ligand (e.g., (S)-BINAP) in an appropriate solvent.

    • Introduce the activated catalyst solution to the reaction mixture containing the in-situ formed imine.

    • Pressurize the reaction vessel with hydrogen gas (pressure will be dependent on the chosen catalyst and substrate, typically ranging from atmospheric pressure to several bar).

    • Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Wash the organic layer with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution) to remove any acidic residues. Avoid strong acids or bases.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solution under reduced pressure at a low temperature.

    • Purify the crude product by chromatography on deactivated silica gel or by crystallization from a suitable solvent system.

Visualizations

Racemization_Mechanism S_imine H₃C(CH₃)CH-CH₂-C(H)(Ph-Pip)-N=R enamine H₃C(CH₃)CH-CH=C(Ph-Pip)-NHR S_imine->enamine -H⁺ R_imine H₃C(CH₃)CH-CH₂-C(H)(Ph-Pip)-N=R enamine->R_imine +H⁺

Caption: Potential mechanism of racemization via an achiral enamine intermediate.

Experimental_Workflow start Start: Ketone Precursor imine_formation In-situ Imine Formation (Neutral pH, Aprotic Solvent) start->imine_formation asymmetric_reduction Asymmetric Reduction (Chiral Catalyst, H₂) imine_formation->asymmetric_reduction workup Aqueous Workup (Neutral or weakly basic) asymmetric_reduction->workup purification Purification (Deactivated Silica, Low Temp.) workup->purification product Final Product: (S)-amine purification->product

Caption: Recommended experimental workflow to minimize racemization.

References

Technical Support Center: Synthesis of N-Aryl Alpha-Amino Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-aryl alpha-amino amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a significant amount of diarylated product. How can I improve the selectivity for mono-arylation?

A1: The formation of undesired tertiary anilines from the diarylation of primary amines is a common side reaction.[1] The judicious choice of supporting ligand is key to achieving the desired reaction selectivity.[1] Sterically bulky ligands can disfavor the binding of the bulkier secondary amine product to the metal center, thus preventing a second arylation.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like BrettPhos and Josiphos have shown good selectivity for mono-arylation.

  • Stoichiometry: Use a slight excess of the amine relative to the aryl halide (e.g., 1.2 equivalents of amine).

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

Q2: I am observing significant racemization of my chiral alpha-amino ester starting material. What are the likely causes and how can I minimize it?

A2: Racemization of the stereocenter alpha to the amino group is a critical pitfall, particularly with base-sensitive ester functionalities. Mechanistic studies have shown that the erosion in enantiomeric excess can be due to the racemization of the amino acid ester starting material, not the N-arylated product.[2]

  • Base Selection: Strong bases like sodium tert-butoxide (NaOt-Bu) can promote racemization. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] While weaker bases may lead to slower reaction rates, they are often crucial for preserving stereochemical integrity.[3]

  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Mild reaction conditions are essential.[2]

  • Catalyst System: The use of specific palladium precatalysts, such as t-BuBrettPhos Pd G3 or G4, in combination with aryl triflates has been shown to result in minimal racemization.[2][4]

Q3: My reaction is sluggish or fails to go to completion, especially with an electron-deficient aryl halide. What can I do to improve the reaction rate?

A3: Low reactivity can stem from several factors, including catalyst deactivation or suboptimal reaction parameters.

  • Ligand Choice: The choice of ligand is crucial. For challenging couplings, consider highly active, sterically hindered biarylphosphine ligands.

  • Base Strength: While weaker bases are preferred for preventing racemization, a stronger base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOt-Bu) may be necessary to facilitate the deprotonation of the amine and drive the catalytic cycle. A careful balance must be struck if the substrate is chiral.

  • Solvent: The choice of solvent can significantly impact the reaction. Toluene and dioxane are commonly used. For reactions with weaker bases, a more polar solvent might be beneficial.

  • Temperature: Increasing the reaction temperature can improve the rate, but this must be balanced against the risk of side reactions and racemization.

Q4: I am having difficulty with the purification of my final N-aryl alpha-amino amine product. What are some common impurities and how can they be removed?

A4: Purification can be challenging due to the presence of unreacted starting materials, side products, and residual palladium catalyst.

  • Common Impurities:

    • Unreacted aryl halide and amine.

    • Diarylated product.

    • Products from beta-hydride elimination (hydrodehalogenated arene and imine).[5]

    • Residual palladium catalyst and phosphine ligand/oxide.

  • Purification Strategies:

    • Flash Chromatography: This is a common and effective method for separating the desired product from impurities.[6]

    • Acid-Base Extraction: The basicity of the product amine can be exploited. An acidic wash can extract the product into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase and extraction will recover the purified product.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Palladium Scavengers: To remove residual palladium, various scavengers (e.g., silica-based scavengers with thiol or amine functionalities) can be employed.

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Aryl Alpha-Amino Amine
Potential Cause Troubleshooting Step
Inactive Catalyst Use a pre-activated palladium catalyst or ensure anhydrous and anaerobic conditions to prevent catalyst deactivation.
Inappropriate Ligand Screen different classes of ligands. Sterically hindered biarylphosphine ligands are often a good starting point.[7]
Suboptimal Base The choice of base is critical and substrate-dependent. If using a weak base like K₂CO₃ with slow reaction rates, consider a stronger base like NaOt-Bu, but be mindful of potential side reactions.[3]
Incorrect Solvent Toluene and dioxane are common solvents. For polar substrates, a more polar aprotic solvent might be beneficial.
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for the formation of degradation products.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Step
Diarylated Amine The mono-arylated product is reacting further.Use a bulkier ligand to sterically hinder the second arylation.[1] Adjust the stoichiometry to have a slight excess of the amine.
Hydrodehalogenated Arene Beta-hydride elimination is competing with reductive elimination.[5]Use a more sterically hindered ligand to favor reductive elimination. Lowering the reaction temperature may also help.
Racemized Product The base is too strong or the temperature is too high.Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃).[3] Run the reaction at a lower temperature.[2]

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of an Alpha-Amino Acid Ester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst)

  • Aryl halide or triflate (1.0 equiv)

  • Alpha-amino acid ester hydrochloride (1.2 equiv)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, aryl halide (if solid), amino acid ester hydrochloride, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent, followed by the aryl halide (if liquid).

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Palladium Amido Complex AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product (Ar-NR₂) ArylHalide Ar-X Amine R₂NH Base Base Product Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous/Anaerobic Conditions start->check_reagents check_reagents->start Reagents Impure/ Conditions Faulty change_ligand Screen Different Ligands (e.g., Bulky Biarylphosphines) check_reagents->change_ligand Reagents OK change_base Optimize Base (e.g., K₂CO₃ vs. NaO-t-Bu) change_ligand->change_base No Improvement success Improved Yield change_ligand->success Improvement change_temp Increase Temperature Incrementally change_base->change_temp No Improvement change_base->success Improvement change_temp->success Improvement

Caption: A decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the Structural Analysis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of chiral molecules is paramount in drug development. (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a key chiral intermediate in the synthesis of Repaglinide, an antidiabetic medication.[1] The stereochemistry of this intermediate directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of three powerful analytical techniques for the structural elucidation of this and similar chiral amines: X-ray Crystal Structure Analysis, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

While a public crystal structure for the specific intermediate this compound is not available, the crystal structure of the final product, Repaglinide, provides definitive information on the absolute configuration of this chiral moiety.[2] This guide will use the crystallographic data of Repaglinide as a reference for X-ray analysis and compare it with alternative, more readily applicable techniques for stereochemical analysis in solution.

X-ray Crystal Structure Analysis

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule.[3] It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

Data Presentation: Case Study of Repaglinide

The crystal structure of Repaglinide (CCDC Number: 117922) confirms the (S)-configuration of the chiral center derived from the amine intermediate.[2] Key crystallographic data are summarized below.

ParameterRepaglinide
Chemical Formula C₂₇H₃₆N₂O₄
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 10.5 Å, b = 12.8 Å, c = 19.5 Å
α = 90°, β = 98.9°, γ = 90°
Volume 2589 ų
Z (Molecules/Unit Cell) 4
Resolution High
Key Information Yielded Absolute configuration, bond lengths, bond angles, intermolecular interactions
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The first and often most challenging step is to grow a single crystal of high quality (typically >0.1 mm in all dimensions) and purity.[4] This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (reflections) is recorded on a detector.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (structure solution). The atomic positions and other parameters are then refined to best fit the experimental data.[4]

Visualization: X-ray Crystallography Workflow

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output synthesis Synthesis of Chiral Amine purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Final Structure refinement->validation output_data 3D Atomic Coordinates Bond Lengths & Angles Absolute Configuration validation->output_data

Figure 1. Workflow for X-ray Crystal Structure Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For chiral analysis, the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is necessary to distinguish between enantiomers.[5][6] This is achieved by converting the enantiomers into diastereomers, which have different NMR spectra.

Data Presentation: Chiral NMR Analysis

The enantiomeric excess (e.e.) can be determined by integrating the signals corresponding to each diastereomer.[7]

ParameterTypical Data for Diastereomeric Amine Derivatives
Technique ¹H NMR Spectroscopy (e.g., 400 MHz)
Chiral Derivatizing Agent (Example) (S)-BINOL with 2-formylphenylboronic acid
Solvent CDCl₃
Key Observation Splitting of signals for protons near the chiral center
Chemical Shift Difference (Δδ) 0.05 - 0.5 ppm (highly variable)
Quantitative Data Integration ratio of diastereomeric signals (e.g., 95:5 for 90% e.e.)
Experimental Protocol: NMR with a Chiral Derivatizing Agent

This protocol is adapted from a three-component derivatization method.[7][8]

  • Sample Preparation: In an NMR tube, dissolve the chiral amine (approx. 0.05 mmol) in a deuterated solvent (e.g., 0.6 mL CDCl₃).

  • Addition of Reagents: Add the chiral derivatizing agent (e.g., 1.1 equivalents of enantiopure (S)-BINOL) and a coupling reagent (e.g., 1.1 equivalents of 2-formylphenylboronic acid).[8]

  • Reaction: Shake the NMR tube for a few minutes at room temperature to allow for the formation of the diastereomeric derivatives.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Identify the resolved signals corresponding to each diastereomer. Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original amine.

Visualization: Chiral NMR Analysis Workflow

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Output amine Chiral Amine Sample mix Mix in NMR Tube amine->mix cda Chiral Derivatizing Agent (CDA) cda->mix nmr_acq ¹H NMR Spectrum Acquisition mix->nmr_acq signal_analysis Identify Diastereomeric Signals nmr_acq->signal_analysis integration Integrate Signals signal_analysis->integration output_data Chemical Shifts (δ) Signal Multiplicity Diastereomeric Ratio (e.e.) integration->output_data

Figure 2. Workflow for Chiral NMR Analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[9] This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine both the absolute configuration (by comparison to a known standard or theoretical calculations) and the enantiomeric excess.

Data Presentation: Chiral CD Analysis

The magnitude of the CD signal (molar ellipticity) is proportional to the concentration and enantiomeric excess of the chiral substance.[10][11]

ParameterTypical Data for a Chiral Amine Derivative
Technique UV Circular Dichroism Spectroscopy
Wavelength Range 190-400 nm (Far-UV and Near-UV)
Key Observation Cotton effects (positive or negative peaks)
Quantitative Data Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) at λ_max
Application Determination of absolute configuration and e.e.
Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Prepare a solution of the chiral amine in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the desired UV range. The concentration should be adjusted to give a maximum absorbance of ~1.0. A buffer blank must also be prepared.[12]

  • Instrument Setup: Turn on the spectropolarimeter and purge with nitrogen gas. Set the desired parameters (wavelength range, scan speed, bandwidth).

  • Blank Spectrum: Record the spectrum of the solvent/buffer in the cuvette to obtain a baseline.

  • Sample Spectrum: Record the spectrum of the chiral amine solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. The resulting spectrum shows the CD signal of the chiral molecule. The data is typically converted from millidegrees (mdeg) to molar ellipticity for standardization.

Visualization: CD Spectroscopy Workflow

cd_workflow cluster_prep Sample Preparation cluster_analysis CD Analysis cluster_output Output amine_sol Prepare Solution of Chiral Amine run_sample Acquire Sample Spectrum amine_sol->run_sample buffer_blank Prepare Solvent/Buffer Blank run_blank Acquire Blank Spectrum buffer_blank->run_blank process_data Subtract Blank from Sample run_blank->process_data run_sample->process_data output_data CD Spectrum (Ellipticity vs. Wavelength) Molar Ellipticity [θ] process_data->output_data

Figure 3. Workflow for Circular Dichroism Spectroscopy.

Conclusion: A Comparative Summary

The choice of analytical technique for the structural elucidation of a chiral amine like this compound depends on the specific requirements of the analysis, sample availability, and the information sought.

FeatureX-ray CrystallographyNMR Spectroscopy with CDA/CSACircular Dichroism (CD) Spectroscopy
Principle Diffraction of X-rays by a single crystalFormation of diastereomers with distinct NMR signalsDifferential absorption of circularly polarized light
Sample State Solid (high-quality single crystal)SolutionSolution
Primary Output Absolute 3D structure, bond lengths, anglesEnantiomeric excess, relative configurationAbsolute configuration (by comparison), enantiomeric purity
Strengths Unambiguous determination of absolute configuration; highly detailed structural data.[3]Routinely used for e.e. determination; relatively fast; non-destructive.[5]High sensitivity; small sample amount required; rapid analysis.
Limitations Requires a suitable single crystal, which can be difficult to obtain; not applicable to non-crystalline materials.[4]Indirect method for absolute configuration; requires chiral auxiliary; potential for kinetic resolution.Absolute configuration requires a reference; interpretation can be complex.[13]

References

comparing the catalytic efficiency of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine with other ligands

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Chiral Amino Ligands in Asymmetric Catalysis

In the field of asymmetric synthesis, the development of efficient chiral ligands is paramount for controlling the stereochemical outcome of chemical reactions. This guide provides a comparative overview of the catalytic efficiency of ligands structurally related to (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. While specific data for this exact compound is not extensively available in publicly accessible literature, this guide leverages data from analogous chiral amino ligands to provide a valuable performance benchmark for researchers and professionals in drug development. The primary focus of this comparison is on the asymmetric transfer hydrogenation of prochiral ketones, a critical transformation in the synthesis of chiral alcohols.

Performance Comparison of Chiral Amino Ligands

The catalytic performance of chiral ligands is typically evaluated based on their ability to induce high enantioselectivity (measured as enantiomeric excess, ee%) and achieve high product yield under specific reaction conditions. The following table summarizes the performance of several chiral amino ligands in the asymmetric transfer hydrogenation of acetophenone, a common model substrate.

Ligand/Catalyst SystemSubstrateReaction ConditionsYield (%)ee (%)
(1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine / Ru(II)AcetophenoneIsopropanol, KOH, Room Temp, 1h9597 (S)
(S,S)-TsDPEN-RuAcetophenoneFormic acid/triethylamine, 28°C, 20h9998 (R)
Chiral β-amino alcohols / Ru(II)AcetophenoneIsopropanol, KOH, 80°C, 5-10 minUp to 99Up to 99 (R)
Amino acid-based chiral ligands / Ru(II)Various ketonesIsopropanol, Base, Room TempHighUp to 99

Note: The catalytic efficiency is highly dependent on the specific ligand structure, the metal center, the substrate, and the reaction conditions. The data presented above is for illustrative purposes to highlight the general performance of this class of ligands.

Experimental Workflow for Ligand Efficiency Screening

The systematic evaluation of new chiral ligands is a critical step in the development of efficient asymmetric catalytic processes. The following diagram illustrates a typical experimental workflow for screening and comparing the catalytic efficiency of different ligands.

Ligand_Screening_Workflow start Start: Synthesize or Procure Ligands preparation Preparation of Metal-Ligand Complexes start->preparation reaction_setup Parallel Reaction Setup with Model Substrate preparation->reaction_setup screening Screening of Reaction Conditions (Temperature, Solvent, Base) reaction_setup->screening analysis Analysis of Product Yield and Enantiomeric Excess (HPLC) screening->analysis data_comparison Data Comparison and Lead Ligand Identification analysis->data_comparison optimization Optimization of Reaction Conditions for Lead Ligand data_comparison->optimization substrate_scope Substrate Scope Evaluation optimization->substrate_scope end End: Selection of Optimal Ligand and Conditions substrate_scope->end

Caption: A flowchart illustrating the systematic process for evaluating and comparing the catalytic efficiency of chiral ligands.

Experimental Protocols

The following provides a detailed, generalized protocol for the asymmetric transfer hydrogenation of a prochiral ketone using a chiral amino ligand-metal complex.

Preparation of the Catalyst Precursor

A common method for preparing a Ru(II)-chiral diamine catalyst is as follows:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ and the chiral diamine ligand (e.g., (S,S)-TsDPEN) in a 1:2.2 molar ratio in anhydrous dichloromethane (DCM).

  • Stir the resulting orange solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the solid catalyst precursor.

  • Store the catalyst under an inert atmosphere until use.

General Procedure for Asymmetric Transfer Hydrogenation
  • To a reaction vessel, add the prochiral ketone (e.g., acetophenone, 1 mmol), the catalyst precursor (0.5-1 mol%), and the hydrogen source. Common hydrogen sources include:

    • A mixture of formic acid and triethylamine (5:2 molar ratio with respect to the ketone).

    • Isopropanol, often in the presence of a base such as potassium hydroxide (KOH) or sodium isopropoxide.

  • If using a solid base, add it to the reaction mixture.

  • Add the solvent (e.g., isopropanol, DCM, or water, depending on the catalytic system).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) for the specified time (e.g., 1 to 24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

Product Isolation and Analysis
  • Upon completion of the reaction, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the product yield by weighing the purified product.

  • Determine the enantiomeric excess (ee%) of the chiral alcohol product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) using a suitable chiral stationary phase.

This guide provides a foundational understanding of the comparative performance of chiral amino ligands in asymmetric catalysis and offers a practical framework for their evaluation. Researchers are encouraged to adapt and optimize the provided protocols for their specific substrates and catalytic systems to achieve the best results.

A Comparative Guide to the Synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for the chiral amine (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds. We will evaluate an established, traditional route and a newer, improved method, focusing on key performance indicators such as chemical yield, reaction conditions, and environmental impact.

Introduction

This compound is a critical chiral building block. Its efficient and stereoselective synthesis is of significant interest to the pharmaceutical industry. Traditional synthetic approaches have often been hampered by low yields and the use of hazardous reagents. This guide details a newer, optimized route that offers significant advantages over the established method.

Comparison of Synthetic Routes

The two routes share a common pathway for the initial four steps, starting from 2-fluorobenzaldehyde. The key differentiation lies in the reduction of the oxime intermediate to the final racemic amine.

Route 1: The Established Synthesis via Nickel(II) Chloride and Sodium Borohydride Reduction

This traditional route employs a classical method for the reduction of the oxime intermediate. While functional, this step is often associated with significant drawbacks, including low yields and the use of hazardous materials.

Route 2: The New, Improved Synthesis via Catalytic Hydrogenation

The new route introduces a catalytic hydrogenation step for the reduction of the oxime. This modification results in a significantly higher yield for this crucial step and utilizes a more environmentally benign process.[1]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes. The primary difference lies in the yield of the oxime reduction step, which significantly impacts the overall yield of the racemic amine before resolution.

StepRoute 1 (Established) PerformanceRoute 2 (New/Improved) Performance
Starting Material 2-Fluorobenzaldehyde2-Fluorobenzaldehyde
1. Grignard Reaction Yield: Not specified, typically high for this reaction type.Yield: Not specified, typically high for this reaction type.
2. Oxidation Yield: Not specified, generally high with Jones oxidation.Yield: Not specified, generally high with Jones oxidation.
3. Piperidine Substitution Yield: Not specified.Yield: Not specified.
4. Oximation Yield: Not specified, typically high.Yield: Not specified, typically high.
5. Oxime Reduction Low Yield (reported as low as 20% for similar reductions)[2]High Yield (95.5%) [1]
6. Resolution 60% yield (for the (S)-isomer)[3]60% yield (for the (S)-isomer)[3]
Overall Estimated Yield Significantly lower due to the poor reduction step.Substantially higher due to the efficient reduction step.
Environmental Impact Use of NiCl2 and NaBH4 poses environmental and work-up challenges.[1]Catalytic hydrogenation is a greener and cleaner alternative.[1]

Experimental Protocols

General Synthesis Pathway (Steps 1-4)

The initial four steps are common to both the established and the new synthetic routes.

Step 1: Grignard Reaction with 2-Fluorobenzaldehyde

Isobutylmagnesium bromide is reacted with 2-fluorobenzaldehyde in an appropriate etheral solvent, such as diethyl ether or tetrahydrofuran (THF), under anhydrous conditions. The Grignard reagent adds to the carbonyl group of the aldehyde to form 1-(2-fluorophenyl)-3-methylbutan-1-ol.

Step 2: Oxidation of the Secondary Alcohol

The secondary alcohol from the previous step is oxidized to the corresponding ketone, 1-(2-fluorophenyl)-3-methylbutan-1-one. A common and effective method for this transformation is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid.[4][5][6][7]

Step 3: Nucleophilic Aromatic Substitution with Piperidine

The fluorine atom on the aromatic ring is displaced by piperidine through a nucleophilic aromatic substitution reaction. This reaction is typically carried out by heating the fluoroketone with an excess of piperidine, which also acts as the solvent.

Step 4: Oximation of the Ketone

The ketone, 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-one, is converted to its oxime by reaction with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in a suitable solvent like ethanol.

Step 5: Reduction of the Oxime - The Point of Divergence

Route 1: Established Method - NiCl₂-NaBH₄ Reduction

The oxime is dissolved in methanol, and a solution of nickel(II) chloride is added. Sodium borohydride is then added portion-wise to the cooled solution. This method is known to suffer from low yields, the formation of impurities, and difficult work-up procedures.[1][2]

Route 2: New Method - Catalytic Hydrogenation

The oxime is subjected to catalytic hydrogenation. This involves reacting the oxime with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in a suitable solvent like ethanol or methanol. This method provides a high yield of the desired amine (95.5%) and is considered more environmentally friendly with a simpler work-up.[1]

Step 6: Resolution of the Racemic Amine

The resulting racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is resolved to isolate the desired (S)-enantiomer. A common method is the formation of diastereomeric salts with a chiral resolving agent, such as N-acetyl-L-glutamic acid.[3] The diastereomeric salt of the (S)-amine is selectively crystallized and then treated with a base to liberate the free (S)-amine. This resolution step can achieve a yield of around 60% for the desired isomer.[3]

Mandatory Visualizations

G cluster_common Common Synthetic Pathway cluster_divergence Divergent Reduction Step cluster_final Final Chiral Product A 2-Fluorobenzaldehyde B 1-(2-Fluorophenyl)-3-methylbutan-1-ol A->B Grignard Reaction C 1-(2-Fluorophenyl)-3-methylbutan-1-one B->C Oxidation D 1-(2-(Piperidin-1-yl)phenyl)-3-methylbutan-1-one C->D Piperidine Substitution E 1-(2-(Piperidin-1-yl)phenyl)-3-methylbutan-1-one Oxime D->E Oximation F_old Racemic Amine (Established Route) E->F_old NiCl2 / NaBH4 (Low Yield) F_new Racemic Amine (New Route) E->F_new Catalytic Hydrogenation (High Yield) G This compound F_old->G Resolution F_new->G Resolution

Caption: Synthetic workflow for this compound.

G cluster_comparison Comparison of Reduction Methods cluster_established_data Performance Metrics cluster_new_data Performance Metrics Established Established Route (NiCl2 / NaBH4 Reduction) New New Route (Catalytic Hydrogenation) Established_Yield Yield: Low (~20%) Established_Env Environmental Impact: Moderate-High (Metal waste, complex work-up) New_Yield Yield: High (95.5%) New_Env Environmental Impact: Low (Greener, simpler work-up)

Caption: Performance comparison of reduction methods.

Conclusion

The validation of the new synthetic route for this compound demonstrates a clear improvement over the established method. The implementation of a catalytic hydrogenation step for the reduction of the oxime intermediate leads to a substantial increase in yield for this critical transformation. Furthermore, the new route offers significant environmental benefits by avoiding the use of hazardous nickel salts and simplifying the work-up procedure. For researchers and professionals in drug development, the adoption of this new, improved synthesis can lead to more efficient, cost-effective, and sustainable production of this important chiral intermediate.

References

A Comparative Analysis of (S) and (R)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The stereoisomers of a chiral molecule, known as enantiomers, can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of the (S) and (R) enantiomers of 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, a key chemical intermediate. While direct comparative pharmacological data is limited, this document synthesizes the available information on their synthesis, resolution, and established roles, particularly in the context of pharmaceutical manufacturing.

Physicochemical Properties

A summary of the known physicochemical properties of the (S) and (R) enantiomers is presented below. Data for the (S)-enantiomer is more readily available due to its significance as a precursor to the antidiabetic drug, Repaglinide.

Property(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine(R)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine
Synonyms (+)-3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (1S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine(-)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine
Molecular Formula C₁₆H₂₆N₂[1][2]C₁₆H₂₆N₂
Molecular Weight 246.39 g/mol [1][2]246.39 g/mol
Optical Activity (+)[1](-)[3]
CAS Number 147769-93-5[2]Not readily available
Significance and Biological Activity

The primary significance of these enantiomers lies in their role in the synthesis of Repaglinide, an oral medication for type II diabetes. The (S)-enantiomer, specifically (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine, is the crucial intermediate required for the production of the active pharmaceutical ingredient.[3][4] In this context, the (R)-enantiomer is considered an "undesired" isomer.[3] Processes have been developed for the racemization of the (R)-enantiomer back to the racemic mixture, allowing for a more efficient and cost-effective overall synthesis of the desired (S)-enantiomer.[3]

Direct pharmacological studies comparing the biological activities of the (S) and (R) enantiomers of 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine are not extensively available in the public domain. The focus of the available literature is predominantly on the synthetic utility of the (S)-isomer.

Experimental Protocols

Synthesis of Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

The synthesis of the racemic mixture is a multi-step process that can be achieved through various reported methods.[4] A common pathway involves the following key transformations:

  • Grignard Reaction: An appropriate Grignard reagent is reacted with an o-substituted benzaldehyde derivative.

  • Oxidation: The resulting alcohol is oxidized to a ketone.

  • Piperidine Substitution: A nucleophilic substitution reaction is carried out to introduce the piperidine moiety.

  • Oximation: The ketone is converted to an oxime.

  • Reduction: The oxime is reduced to the primary amine, yielding the racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.[4]

An alternative, optimized "one-pot" process has also been described, involving nucleophilic substitution, a Grignard reaction, and subsequent reduction to produce the racemic amine intermediate, denoted as (±)-1.[3]

Chiral Resolution of Enantiomers

The separation of the (S) and (R) enantiomers is a critical step to isolate the desired (S)-isomer for Repaglinide synthesis. This is typically achieved through classical resolution using a chiral resolving agent.

  • Salt Formation: The racemic amine is reacted with a chiral acid, such as N-acetyl-L-glutamic acid, in a suitable solvent system (e.g., a mixture of acetone, methanol, and water).

  • Diastereomeric Crystallization: The resulting diastereomeric salts exhibit different solubilities. The salt of the (S)-amine with the chiral acid selectively crystallizes out of the solution.

  • Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The (S)-amine is then liberated from the salt by treatment with a base.

The undesired (R)-enantiomer remains in the mother liquor and can be recovered and subjected to racemization for recycling.[3]

Visualizations

The following diagrams illustrate the synthetic and resolution workflows.

Synthesis_Workflow start Starting Materials (e.g., o-fluorobenzaldehyde) grignard Grignard Reaction start->grignard oxidation Oxidation grignard->oxidation piperidine Piperidine Substitution oxidation->piperidine oximation Oximation piperidine->oximation reduction Reduction oximation->reduction racemate Racemic Amine (±)-1 reduction->racemate

Caption: Synthetic pathway to racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

Resolution_Workflow racemate Racemic Amine (±)-1 salt_formation Salt Formation with Chiral Resolving Agent racemate->salt_formation crystallization Diastereomeric Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration s_amine (S)-Enantiomer (Desired) filtration->s_amine Solid r_amine (R)-Enantiomer (in Mother Liquor) filtration->r_amine Liquid racemization Racemization r_amine->racemization racemization->racemate Recycle

Caption: Chiral resolution process for separating (S) and (R) enantiomers.

References

A Comparative Guide to the Biological Activity of Repaglinide and its Analogs, Derived from (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Biological Activity

Repaglinide is a member of the meglitinide class of blood glucose-lowering drugs.[4] Its primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[5][6][7] This is achieved by blocking ATP-dependent potassium channels (KATP) in the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[8][9][10] The action of Repaglinide is glucose-dependent, meaning it has a more pronounced effect in the presence of elevated blood glucose levels.[9]

Recent research has explored analogs of Repaglinide with the aim of enhancing its therapeutic properties or introducing novel activities. One such study synthesized a novel Repaglinide analog, referred to as OXR, and evaluated its antidiabetic and neuroprotective effects in a diabetic rat model.[11]

Comparative Biological Data

The following table summarizes the comparative biological effects of Repaglinide and its analog, OXR, based on available preclinical data.

ParameterRepaglinideOXR (Repaglinide Analog)Reference
Primary Mechanism Stimulation of insulin secretion via KATP channel blockade in pancreatic β-cells.Stimulation of insulin secretion, likely via KATP channel blockade.[10][11]
Antidiabetic Effect Effective in lowering blood glucose levels.Showed a significant reduction in blood glucose levels, with the 0.5 mg/kg dose being most effective.[11]
Insulin Secretion Stimulates insulin release.Promoted insulin secretion, primarily through the upregulation of GLUD1, GLUT2, and GCK mRNA expression in the pancreas.[11]
Neuroprotective Effect Not explicitly reported in the compared study.Demonstrated neuroprotective effects on dorsal root ganglions (DRG) in diabetic rats by reducing oxidative stress.[11]
Oxidative Stress Not explicitly reported in the compared study.Significantly increased total antioxidant power and decreased reactive oxygen species and lipid peroxidation in the DRGs of diabetic rats.[11]
Motor Function Not explicitly reported in the compared study.Improved motor function in rats with diabetic neuropathy.[11]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Repaglinide and its Analogs

The diagram below illustrates the proposed signaling pathway for Repaglinide and its analogs in pancreatic β-cells, leading to insulin secretion.

cluster_membrane Pancreatic β-cell Membrane cluster_cytosol Cytosol KATP KATP Channel Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Depolarization->Ca_channel Opens Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers Repaglinide Repaglinide / Analog Repaglinide->KATP Blocks cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Induction Induction of Diabetes in Rats (e.g., with Streptozotocin) Grouping Animal Grouping (Control, Diabetic, Repaglinide-treated, Analog-treated) Induction->Grouping Treatment Daily Administration of Compounds Grouping->Treatment Monitoring Monitoring of Blood Glucose and Body Weight Treatment->Monitoring Sacrifice Euthanasia and Tissue Collection (e.g., Pancreas, Dorsal Root Ganglions) Monitoring->Sacrifice Biochemical Biochemical Assays (Insulin levels, Oxidative stress markers) Sacrifice->Biochemical Histology Histopathological Examination Sacrifice->Histology Molecular Molecular Analysis (e.g., mRNA expression) Sacrifice->Molecular

References

performance of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in benchmark reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance in Benchmark Reactions

The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and conditions. The following tables summarize the performance of representative chiral primary and secondary amine catalysts in two widely utilized carbon-carbon bond-forming reactions.

Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of organic synthesis for the enantioselective formation of carbon-carbon bonds. Chiral amine catalysts activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions.

Table 1: Performance of Chiral Primary Amine Catalysts in the Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorSolventYield (%)d.r. (syn:anti)ee (%)
Cinchona-derived primary aminePyrazolin-5-oneChalconeToluene95-98
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherPropanalNitrostyreneToluene8294:699
Chiral bifunctional primary amine-thioureaAcetylacetoneβ-NitrostyreneToluene98-95

Table 2: Performance of Chiral Secondary Amine Catalysts in the Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorSolventYield (%)d.r. (syn:anti)ee (%)
(S)-ProlineAcetoneβ-NitrostyreneDMSO95-20
(S)-Diphenylprolinol silyl etherPropanalNitrostyreneToluene9793:799
Chiral secondary amine phosphoramideFluorinated silyl enol etherTetrasubstituted olefin-High-High
Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are versatile chiral building blocks. Chiral amines catalyze this reaction by forming a nucleophilic enamine from a ketone or aldehyde donor.

Table 3: Performance of Chiral Primary Amine Catalysts in the Asymmetric Aldol Reaction

CatalystAldol DonorAldol AcceptorSolventYield (%)d.r. (anti:syn)ee (%)
Cinchona-derived primary amineAnthroneCyclic dienone-High-97
Chiral primary amine with Brønsted acidAcetaldehydeActivated acyclic ketones-Good-Excellent
Quinine-derived primary amineAcetaldehydeα-Ketophosphonate-75-93

Table 4: Performance of Chiral Secondary Amine Catalysts in the Asymmetric Aldol Reaction

CatalystAldol DonorAldol AcceptorSolventYield (%)d.r. (anti:syn)ee (%)
(S)-ProlineAcetone4-NitrobenzaldehydeNeat68-76
(S)-2-(Triflylaminomethyl)pyrrolidineCyclohexanone4-NitrobenzaldehydeDichloromethane9995:599
L-ProlinamideAcetone4-NitrobenzaldehydeNeat80-30

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the asymmetric Michael addition and aldol reaction.

General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Chiral Secondary Amine

To a solution of the nitroalkene (0.5 mmol) and the chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether, 0.05 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 1.0 mL) at the desired temperature (e.g., room temperature), the aldehyde (1.5 mmol) is added. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified by flash column chromatography. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.[1]

General Procedure for Asymmetric Aldol Reaction of Ketones with Aldehydes Catalyzed by a Chiral Secondary Amine

To a mixture of the aldehyde (0.5 mmol) and the chiral secondary amine catalyst (e.g., (S)-proline, 0.15 mmol, 30 mol%) in a solvent (e.g., DMSO or neat), the ketone (2.0 mL) is added at room temperature. The reaction is stirred for the specified time, and its progress is monitored by TLC. After the reaction is complete, the mixture is worked up by adding a saturated aqueous solution of ammonium chloride and extracting with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR and chiral HPLC, respectively.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental signaling pathways in chiral amine catalysis and a generalized experimental workflow.

Enamine_Catalysis Enamine Catalysis Cycle Catalyst Chiral Secondary Amine Iminium Iminium Ion Catalyst->Iminium + Carbonyl - H2O Carbonyl Ketone/ Aldehyde Carbonyl->Iminium Enamine Enamine (Nucleophilic) Iminium->Enamine - H+ Adduct Iminium Adduct Enamine->Adduct + E+ Electrophile Electrophile (E+) Electrophile->Adduct Adduct->Catalyst releases Catalyst Product α-Functionalized Carbonyl Adduct->Product + H2O (Hydrolysis) Iminium_Catalysis Iminium Catalysis Cycle Catalyst Chiral Primary/Secondary Amine Iminium Iminium Ion (Electrophilic) Catalyst->Iminium + Unsaturated Carbonyl - H2O Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Iminium Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Enamine_Adduct Enamine_Adduct->Catalyst releases Catalyst Product β-Functionalized Carbonyl Enamine_Adduct->Product + H2O (Hydrolysis) Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Catalyst, Substrates & Solvent stirring Stir at Controlled Temperature reagents->stirring monitoring Monitor Progress (TLC) stirring->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify characterize Characterize (NMR, etc.) purify->characterize stereo Determine d.r. & ee (NMR, HPLC) characterize->stereo

References

peer-reviewed literature on the synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of peer-reviewed synthetic strategies for (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, a key intermediate in the manufacturing of the antidiabetic drug Repaglinide.[1][2] The primary focus is on a resolution-based approach, for which detailed experimental data is available, and a discussion of potential asymmetric synthesis routes as a modern alternative.

Comparison of Synthetic Strategies

The synthesis of the target chiral amine is predominantly approached via two main strategies: classical resolution of a racemic mixture and asymmetric synthesis. The choice of method often depends on factors such as scalability, cost-effectiveness, and desired enantiomeric purity.

FeatureRacemic Synthesis with Chiral ResolutionAsymmetric Synthesis (Hypothetical)
Starting Materials o-Fluorobenzaldehyde, Isobutylmagnesium bromide, Piperidine, Hydroxylamine2-(Piperidin-1-yl)benzaldehyde, a chiral auxiliary or catalyst, a source of the isobutyl group
Key Reactions Grignard Reaction, Oxidation, Nucleophilic Substitution, Oximation, Reduction, Chiral ResolutionAsymmetric addition of an isobutyl nucleophile to an imine or iminium ion, or asymmetric reduction of a ketone precursor
Stereocontrol Separation of enantiomers from a racemic mixture, often using a chiral resolving agent like N-acetyl-L-glutamic acid.[3]Use of a chiral catalyst, substrate, or reagent to directly form the desired (S)-enantiomer in excess.
Reported Overall Yield A 60% yield for the (S)-isomer has been reported, with the potential for higher yields through racemization of the undesired (R)-isomer.[1]Potentially higher overall yields as the resolution step (which is often limited to a theoretical maximum of 50% without racemization) is avoided.
Advantages Well-established and scalable process. The undesired enantiomer can be racemized and recycled, improving overall atom economy.[1]More atom-economical in principle, reduces the number of synthetic steps, and avoids the need for a resolving agent.
Disadvantages Requires an additional resolution step, which can be time-consuming and may require stoichiometric amounts of a potentially expensive resolving agent. The initial synthesis produces a 50:50 mixture of enantiomers.Development of a highly stereoselective catalyst or auxiliary can be challenging and costly. Optimization of reaction conditions to achieve high enantiomeric excess is often required.

Experimental Protocols

The following protocols are based on a widely utilized method involving the synthesis of the racemic amine followed by chiral resolution.

Synthesis of Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

This synthesis proceeds in a multi-step sequence starting from o-fluorobenzaldehyde.[2]

Step 1: Grignard Reaction

  • Reaction: o-Fluorobenzaldehyde is reacted with isobutylmagnesium bromide in an appropriate ethereal solvent (e.g., diethyl ether or THF).

  • Purpose: To form the carbon skeleton of the target molecule by adding the isobutyl group to the aldehyde.

Step 2: Oxidation

  • Reaction: The secondary alcohol obtained from the Grignard reaction is oxidized to the corresponding ketone.

  • Common Oxidizing Agents: Chromic acid-based reagents (e.g., Jones reagent) or milder, more modern reagents like PCC or Swern oxidation.

Step 3: Nucleophilic Aromatic Substitution

  • Reaction: The fluorine atom on the aromatic ring is displaced by piperidine. This reaction is typically carried out at elevated temperatures.

  • Purpose: To introduce the piperidine moiety.

Step 4: Oximation

  • Reaction: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

  • Purpose: To convert the ketone into a group that can be readily reduced to an amine.

Step 5: Reduction of the Oxime

  • Reaction: The oxime is reduced to the primary amine. An improved, environmentally friendly method utilizes catalytic hydrogenation.[2]

  • Reagents: NiCl₂-NaBH₄ was previously used but resulted in impurities and difficult workup.[2] Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is a cleaner alternative.

  • Yield: A yield of 95.5% has been reported for the catalytic hydrogenation step.[2]

Chiral Resolution of (±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

The racemic amine is resolved using a chiral acid to form diastereomeric salts that can be separated by crystallization.

  • Resolving Agent: N-acetyl-L-glutamic acid is a commonly used resolving agent for this amine.[3]

  • Procedure:

    • The racemic amine is dissolved in a suitable solvent mixture, such as acetone and methanol.

    • A solution of N-acetyl-L-glutamic acid is added.

    • The mixture is heated until a clear solution is obtained and then allowed to cool.

    • The salt of the (S)-amine with N-acetyl-L-glutamic acid preferentially crystallizes.

    • The crystals are filtered, washed, and can be further purified by recrystallization.

    • The free (S)-amine is then liberated by treating the salt with a base.

Synthetic Workflow and Signaling Pathway Diagrams

To visualize the synthetic process, the following diagrams illustrate the key transformations.

G cluster_0 Synthesis of Racemic Amine cluster_1 Chiral Resolution o-Fluorobenzaldehyde o-Fluorobenzaldehyde Grignard Reaction Grignard Reaction o-Fluorobenzaldehyde->Grignard Reaction Isobutylmagnesium bromide Oxidation Oxidation Grignard Reaction->Oxidation Piperidine Substitution Piperidine Substitution Oxidation->Piperidine Substitution Piperidine Oximation Oximation Piperidine Substitution->Oximation Hydroxylamine Reduction Reduction Oximation->Reduction Catalytic Hydrogenation Racemic Amine Racemic Amine Reduction->Racemic Amine Salt Formation Salt Formation Racemic Amine->Salt Formation N-acetyl-L-glutamic acid Crystallization Crystallization Salt Formation->Crystallization Filtration Filtration Crystallization->Filtration (S)-Amine Salt (S)-Amine Salt Filtration->(S)-Amine Salt Basification Basification (S)-Amine Salt->Basification Base This compound This compound Basification->this compound

Caption: Synthetic workflow for this compound via resolution.

Alternative Approaches: Asymmetric Synthesis

While the resolution of a racemic mixture is a well-established method, modern organic synthesis increasingly favors asymmetric approaches that directly yield the desired enantiomer. For the synthesis of this compound, several asymmetric strategies could be envisioned, drawing from established methodologies for the synthesis of chiral amines.

One potential route would involve the asymmetric reduction of a ketone precursor, 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one. This could be achieved using a chiral reducing agent, such as a borane reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

Another approach is the asymmetric addition of an organometallic reagent to an imine. For example, an imine formed from 2-(piperidin-1-yl)benzaldehyde could undergo an asymmetric Grignard addition in the presence of a chiral ligand.

The diagram below illustrates a generalized workflow for an asymmetric synthesis approach.

G cluster_0 Asymmetric Synthesis Prochiral Ketone/Imine Prochiral Ketone/Imine Asymmetric Transformation Asymmetric Transformation Prochiral Ketone/Imine->Asymmetric Transformation Chiral Catalyst/Reagent Workup/Purification Workup/Purification Asymmetric Transformation->Workup/Purification This compound This compound Workup/Purification->this compound

Caption: Generalized workflow for an asymmetric synthesis of the target chiral amine.

The development of a robust and scalable asymmetric synthesis for this compound would represent a significant advancement over the classical resolution method, potentially offering improved efficiency and reduced waste. Further research in this area would be beneficial for the pharmaceutical industry.

References

Comparative Guide to the Analytical Cross-Validation of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the cross-validation of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, a known chiral impurity (Impurity C) of the anti-diabetic drug Repaglinide. For comparative purposes, this guide will consider its enantiomer, (R)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, which is related to Repaglinide Impurity E, as the alternative compound.

The robust analytical characterization and differentiation of chiral compounds are critical in pharmaceutical development to ensure the safety and efficacy of drug products. This guide outlines key analytical techniques, presents expected performance data in comparative tables, provides detailed experimental protocols, and visualizes essential workflows.

Data Presentation: Comparative Analytical Performance

The following tables summarize the expected quantitative data for the analysis of this compound and its (R)-enantiomer using common analytical techniques. These values are representative and may vary based on specific instrumentation and method optimization.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data

Parameter(S)-enantiomer (Impurity C)(R)-enantiomer (Alternative)
Retention Time (min) ~ 12.5~ 14.2
Resolution (Rs) > 2.0 (between enantiomers)> 2.0 (between enantiomers)
Limit of Detection (LOD) 0.01%0.01%
Limit of Quantification (LOQ) 0.03%0.03%
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%

Table 2: Mass Spectrometry (MS) Data

Parameter(S)-enantiomer (Impurity C)(R)-enantiomer (Alternative)
Molecular Weight 246.39 g/mol 246.39 g/mol
[M+H]⁺ (m/z) 247.21247.21
Key Fragmentation Ions (m/z) Expected fragments related to the loss of the amine group, piperidine ring, and isobutyl group.Identical fragmentation pattern to the (S)-enantiomer.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)

Parameter(S)-enantiomer (Impurity C)(R)-enantiomer (Alternative)
¹H NMR Chemical Shifts (ppm) Spectra will be identical. Key signals for isobutyl, piperidine, and aromatic protons.Spectra will be identical. Key signals for isobutyl, piperidine, and aromatic protons.
¹³C NMR Chemical Shifts (ppm) Spectra will be identical. Characteristic peaks for aliphatic and aromatic carbons.Spectra will be identical. Characteristic peaks for aliphatic and aromatic carbons.
Chiral Shift Reagent Interaction Differential chemical shifts observed in the presence of a chiral shift reagent.Differential chemical shifts observed in the presence of a chiral shift reagent, distinct from the (S)-enantiomer.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as n-Hexane and Isopropyl Alcohol (IPA) in a ratio of 90:10 (v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the racemic mixture at 1 mg/mL in the mobile phase.

  • For the analysis of the (S)-enantiomer as an impurity, prepare a solution of the bulk drug substance at a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Nitrogen at 600 L/hr.

  • Scan Range: m/z 50 - 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

NMR Conditions:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • ¹H NMR:

    • Acquire at least 16 scans.

    • Observe the chemical shifts, coupling constants, and integration of the signals.

  • ¹³C NMR:

    • Acquire with proton decoupling.

    • Observe the chemical shifts of the carbon signals.

  • Chiral NMR:

    • Acquire ¹H NMR spectra with and without the addition of a chiral shift reagent (e.g., a lanthanide-based chiral shift reagent) to induce separation of enantiomeric signals.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the cross-validation of analytical data for chiral compounds.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_validation Data Cross-Validation Sample Bulk Drug Substance Dissolution Dissolution in Mobile Phase Sample->Dissolution HPLC Chiral HPLC Dissolution->HPLC MS Mass Spectrometry Dissolution->MS NMR NMR Spectroscopy Dissolution->NMR Compare Compare Data HPLC->Compare MS->Compare NMR->Compare Purity Enantiomeric Purity Compare->Purity Identity Structural Identity Compare->Identity signaling_pathway cluster_drug Drug Substance & Impurities cluster_relationship Chiral Relationship API (S)-Repaglinide (Active Pharmaceutical Ingredient) ImpurityC This compound (Impurity C) API->ImpurityC Structural Precursor/ Related Substance Enantiomers Enantiomers ImpurityC->Enantiomers ImpurityE (R)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (Related to Impurity E) ImpurityE->Enantiomers

Safety Operating Guide

Essential Safety and Operational Guide for Handling (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment

  • Acute Toxicity: Toxic if swallowed or in contact with skin.[1]

  • Skin and Eye Damage: May cause serious skin and eye irritation or damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Aquatic Hazard: Potentially harmful to aquatic life with long-lasting effects.[1]

A thorough risk assessment should be conducted before commencing any work with this compound.[2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.[2][4][5]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.[6][7][8] It is advised to use double gloving.
Eye Protection Safety goggles or a face shield.To protect against splashes and aerosols.[6][9][10]
Body Protection A properly fitting lab coat.To protect skin and clothing from contamination.[7]
Respiratory Protection Use in a certified chemical fume hood.To avoid inhalation of vapors or aerosols.[1][11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11]

Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation

  • Review Safety Information: Before handling, review this guide and any available safety information for similar compounds.

  • Ensure Proper Ventilation: All handling of the compound must be performed inside a certified chemical fume hood.[1]

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area.

  • Inspect PPE: Check all PPE for integrity before use.[5]

3.2. Handling

  • Don PPE: Put on all required PPE as specified in the table above.

  • Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]

  • No Ingestion: Do not eat, drink, or smoke in the laboratory where this compound is handled.[1][12]

3.3. In Case of Exposure or Spill

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] Ensure adequate ventilation. Do not allow the spill to enter drains.[5]

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional, local, and national regulations.[1][5]

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[1][5]

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Prep1 Review Safety Info Prep2 Ensure Ventilation (Fume Hood) Prep1->Prep2 Prep3 Gather Materials Prep2->Prep3 Prep4 Inspect PPE Prep3->Prep4 Hand1 Don PPE Prep4->Hand1 Hand2 Dispense Compound Hand1->Hand2 Hand3 Avoid Contact Hand2->Hand3 Emergency Exposure or Spill Occurs Hand2->Emergency Disp1 Collect Waste Hand3->Disp1 Disp2 Label Waste Disp1->Disp2 Disp3 Store Waste Disp2->Disp3 Disp4 Licensed Disposal Disp3->Disp4 Skin Skin Contact Emergency->Skin If Eye Eye Contact Emergency->Eye If Inhalation Inhalation Emergency->Inhalation If Spill Spill Emergency->Spill If

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine
Reactant of Route 2
Reactant of Route 2
(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.